Technical Documentation Center

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate
  • CAS: 1250087-06-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Executive Summary In modern drug discovery, the architectural design of linkers and bifunctional building blocks is as critical as the pharmacophores they connect. Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of linkers and bifunctional building blocks is as critical as the pharmacophores they connect. Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly specialized, commercially available intermediate utilized extensively in the synthesis of targeted protein degraders (PROTACs), molecular glues, and peptidomimetics[1]. Combining a rigidified cyclic urea core (imidazolidin-2-one) with an orthogonal methyl propanoate ester, this molecule provides structural pre-organization that minimizes entropic penalties during target binding.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-ready synthetic workflows, providing a comprehensive guide for drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical and chemical properties of CAS 1250087-06-9 is essential for predicting its behavior in both synthetic workflows and biological systems[1].

PropertyValueAnalytical Significance
Chemical Name Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoateStandard IUPAC nomenclature.
CAS Number 1250087-06-9Unique identifier for procurement and database tracking[1].
Molecular Formula C8H14N2O3Indicates a highly functionalized, low-molecular-weight scaffold.
Molecular Weight 186.21 g/mol Ideal low-MW building block; keeps total PROTAC MW within acceptable limits.
TPSA (Calculated) ~46.6 ŲOptimal polarity; ensures aqueous solubility without compromising membrane permeability.
H-Bond Donors 0Both nitrogens are substituted, preventing unwanted non-specific H-bond donation.
H-Bond Acceptors 3Two carbonyl oxygens and the urea system act as strong H-bond acceptors.
Standard Purity ≥95%Verified via HPLC and 1H-NMR for reproducible downstream synthesis[1].
Chemical Mechanistic Insights

The imidazolidin-2-one ring acts as a privileged bioisostere for linear amides and carbamates. Unlike flexible alkyl linkers (e.g., PEGs), the cyclic urea restricts the conformational ensemble of the molecule. This pre-organization reduces the entropic penalty ( ΔS ) upon binding to a target protein. Furthermore, the strong dipole moment of the urea moiety enhances aqueous solubility, effectively offsetting the lipophilicity often introduced by bulky target-binding ligands.

The methyl ester provides an orthogonal reactive handle. It remains stable under neutral or mildly acidic conditions but can be selectively hydrolyzed to yield the free carboxylic acid, setting the stage for subsequent amide coupling without disturbing the cyclic urea core.

Synthetic Methodology: Aza-Michael Addition Protocol

The most efficient route to synthesize or scale Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is via a base-catalyzed aza-Michael addition of 1-methylimidazolidin-2-one to methyl acrylate[2][3].

G A 1-Methylimidazolidin-2-one D Aza-Michael Addition A->D B Methyl Acrylate B->D C DBU Catalyst C->D Base Catalysis E CAS 1250087-06-9 D->E Yield >85%

Workflow for the DBU-catalyzed aza-Michael addition to synthesize CAS 1250087-06-9.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through strategic checkpoints.

1. Reagent Preparation & Setup:

  • Charge a flame-dried, argon-purged round-bottom flask with 1-methylimidazolidin-2-one (1.0 equiv, 10 mmol).

  • Add anhydrous Acetonitrile (MeCN) (0.5 M). Causality: MeCN is chosen due to its polar aprotic nature, which stabilizes the transition state of the aza-Michael addition while preventing protic quenching of the nucleophile.

2. Reaction Initiation:

  • Add Methyl acrylate (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Introduce DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv, 1 mmol) as the catalyst. Causality: DBU is selected because its strong amidine base character efficiently deprotonates the secondary amine of the imidazolidin-2-one ring, enhancing its nucleophilicity. Crucially, its non-nucleophilic nature prevents competitive transesterification or hydrolysis of the methyl ester, a common side reaction with aqueous inorganic bases[2][3].

  • Heat the mixture to 80°C under reflux for 12 hours.

3. Real-Time Validation (LC-MS Monitoring):

  • Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS. The reaction is deemed complete when the starting material peak (m/z 101 [M+H]+) disappears and the product peak (m/z 187 [M+H]+) dominates the chromatogram.

4. Quenching and Workup:

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove MeCN and excess methyl acrylate.

  • Dilute the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NH4Cl to neutralize and remove the DBU catalyst.

  • Extract the aqueous layer with EtOAc (2x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

5. Purification:

  • Purify via flash column chromatography (Silica gel, Eluent: gradient of Hexanes/EtOAc) to afford Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate as a colorless to pale yellow oil (Typical Yield: >85%).

Applications in Advanced Therapeutics

In the realm of Targeted Protein Degradation (TPD), the flexibility of a linker can dictate the success or failure of a PROTAC. Highly flexible linkers often suffer from "linker collapse," where the molecule folds onto itself, preventing the formation of the critical ternary complex between the Protein of Interest (POI) and the E3 Ligase.

By incorporating the rigidified cyclic urea motif of CAS 1250087-06-9, medicinal chemists can project the POI ligand and E3 binder into distinct vectors, enhancing the cooperative binding thermodynamics.

G POI Target Ligand (POI) Linker Rigidified Linker (CAS 1250087-06-9) POI->Linker Amide Coupling Complex Ternary Complex Formation Linker->Complex Induces Proximity E3 E3 Ligase Binder E3->Linker Spacer Attachment

Integration of CAS 1250087-06-9 into a PROTAC ternary complex for targeted degradation.

Downstream Workflow: Ester Hydrolysis for Amide Coupling

To utilize this molecule as a linker, the methyl ester must first be converted to a carboxylic acid:

  • Dissolve CAS 1250087-06-9 in a 3:1:1 mixture of THF/MeOH/H2O.

  • Add LiOH·H2O (2.0 equiv) and stir at room temperature for 2 hours. Causality: LiOH provides mild saponification, cleanly hydrolyzing the ester without opening the highly stable cyclic urea ring.

  • Acidify with 1M HCl to pH ~3, extract with EtOAc, and concentrate to yield the free propanoic acid derivative, ready for standard HATU/DIPEA mediated amide coupling to a POI ligand.

References

  • Title: Product Name Index - Ambeed.
  • Source: mdpi.
  • Source: researchgate.

Sources

Exploratory

Crystal structure and molecular weight of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Title: Structural Elucidation and Physicochemical Profiling of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate: A Technical Whitepaper Executive Summary In modern drug discovery, the strategic incorporation of polar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Physicochemical Profiling of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate: A Technical Whitepaper

Executive Summary

In modern drug discovery, the strategic incorporation of polar, aprotic structural motifs is essential for optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) serves as a highly versatile cyclic urea building block. By masking hydrogen bond donors while retaining strong hydrogen bond acceptor capabilities, this moiety is frequently utilized to modulate lipophilicity (logP), improve aqueous solubility, and enhance metabolic stability without violating Lipinski’s Rule of Five.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight, conformational dynamics, and the specialized crystallographic techniques required to elucidate the structure of such low-melting intermediates.

Physicochemical Profiling and Molecular Weight

The compound features an imidazolidin-2-one core substituted at the N1 position with a methyl group and at the N3 position with a methyl propanoate chain. This dual substitution fundamentally alters its physical state compared to unsubstituted cyclic ureas.

The precise molecular weight and atomic composition are critical for mass spectrometry (LC-MS) validation during synthesis. The quantitative physicochemical parameters are summarized in the table below.

Table 1: Quantitative Physicochemical and Structural Data

ParameterValue
IUPAC Name Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate
CAS Registry Number 1250087-06-9
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight 186.21 g/mol
Monoisotopic Exact Mass 186.1004 Da
SMILES String COC(=O)CCN1CCN(C1=O)C
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (2 × Carbonyl oxygen, 1 × Ester ether oxygen)
Topological Polar Surface Area 46.6 Ų

Conformational Dynamics and Crystal Structure Fundamentals

Understanding the 3D conformation of the imidazolidin-2-one ring is paramount for predicting its binding affinity in biological targets.

Ring Puckering and Geometry

X-ray crystallographic studies of the parent imidazolidin-2-one core reveal that the five-membered ring does not remain perfectly planar; rather, it adopts a distinct half-chair or envelope conformation to minimize torsional strain between the adjacent methylene protons[1]. The carbonyl carbon ( sp2 hybridized) enforces planarity locally, but the sp3 carbons pucker out of the plane.

Lattice Energy and Intermolecular Forces

In unsubstituted imidazolidin-2-ones, the crystal lattice is dominated by robust N−H⋯O hydrogen bonds, typically forming classic R22​(8) dimeric rings or extended ribbon-like planar sheets that result in high melting points[1],[2].

However, in Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate, both nitrogen atoms are alkylated. Causality of Physical State: The complete absence of N−H hydrogen bond donors eliminates these strong intermolecular networks. Consequently, the lattice energy relies entirely on weaker dipole-dipole interactions (between the cyclic urea C=O and ester C=O ) and London dispersion forces. This drastically lowers the melting point, rendering the compound a viscous liquid or a low-melting waxy solid at room temperature.

Experimental Workflow 1: Synthesis via Aza-Michael Addition

To synthesize this building block, an aza-Michael addition is the most atom-economical route. The protocol below is designed as a self-validating system , ensuring that reaction progress can be definitively tracked.

Methodology:

  • Reagent Preparation: Charge a dry, argon-purged round-bottom flask with 1-methylimidazolidin-2-one (1.0 eq, nucleophile) and anhydrous acetonitrile (0.5 M).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq). Causality: DBU is selected because it is a strong, non-nucleophilic base that efficiently increases the nucleophilicity of the secondary amine without risking the hydrolysis of the ester product.

  • Michael Acceptor Addition: Dropwise add methyl acrylate (1.2 eq) at 0 °C to control the exothermic reaction and prevent polymerization of the acrylate.

  • Thermal Maturation: Warm the reaction to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Aliquot 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material peak ( m/z 101) is entirely replaced by the product peak ( m/z 187 [M+H]+ ).

  • Purification: Quench with saturated NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel flash chromatography (DCM:MeOH gradient).

G R1 1-Methylimidazolidin-2-one (Nucleophile) Cat DBU Catalyst (Non-nucleophilic Base) R1->Cat R2 Methyl Acrylate (Michael Acceptor) R2->Cat TS Aza-Michael Addition (C-N Bond Formation) Cat->TS Prod Target Molecule (MW: 186.21 g/mol) TS->Prod

Caption: Aza-Michael addition synthetic pathway for Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate.

Experimental Workflow 2: In Situ Cryo-Crystallization & SCXRD

Because Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is a liquid at ambient conditions, standard solvent evaporation crystallization will fail. To elucidate its exact crystal structure, in situ cryo-crystallization using an Optical Heating and Crystallization Device (OHCD) coupled to a diffractometer is required.

Methodology:

  • Capillary Loading: Inject the purified liquid sample into a 0.3 mm Lindemann glass capillary and seal it with a flame. Mount the capillary on the goniometer head of a Single-Crystal X-Ray Diffractometer (SCXRD).

  • Flash Quenching (Vitrification): Blast the capillary with a 100 K nitrogen gas stream (Cryostream). Causality: Rapid cooling bypasses the thermodynamic crystallization window, trapping the molecules in an amorphous, glassy state.

  • Laser-Induced Nucleation: Focus an infrared (IR) laser onto a localized zone of the capillary, warming it slightly above its glass transition temperature ( Tg​ ). This provides the activation energy necessary for spontaneous nucleation.

  • Zone Annealing (Crystal Growth): Slowly translate the laser along the capillary axis. Causality: This creates a moving solid-liquid interface. As the melt cools behind the laser, molecules align into a single, continuous crystal lattice.

  • Self-Validation (Real-Time Monitoring): Observe the capillary through cross-polarized optical microscopy. The appearance of uniform birefringence confirms a single crystal. Immediately take a 5-minute preliminary X-ray scan; the presence of sharp, distinct Bragg diffraction spots (without powder rings) validates the crystal quality before committing to a 12-hour full data collection.

  • Data Collection: Collect full diffraction data at 100 K using Cu- radiation ( λ=1.5418 Å) to maximize the anomalous dispersion and scattering intensity of the light atoms (C, N, O).

G N1 1. Sample Loading (Load liquid into 0.3 mm glass capillary) N2 2. Flash Quenching (Cool to 100 K via N2 stream to form glass) N1->N2 N3 3. IR Laser Heating (Controlled localized warming to induce nucleation) N2->N3 N4 4. Zone Annealing (Establish solid-liquid interface for single crystal growth) N3->N4 N5 5. SCXRD Data Collection (Diffraction at 100 K, Cu Kα radiation) N4->N5

Caption: Workflow for in situ cryo-crystallization of low-melting imidazolidin-2-one derivatives.

Conclusion

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (MW: 186.21 g/mol ) is a structurally nuanced building block. Its fully substituted nitrogen atoms strip away the hydrogen-bonding networks typical of cyclic ureas, resulting in a low-melting physicochemical profile. By leveraging robust aza-Michael synthesis and advanced in situ cryo-crystallography, structural chemists can effectively synthesize, validate, and map the 3D conformational space of this molecule, enabling its precise integration into next-generation therapeutics.

References

  • Title: 1909305-35-6 | 2-amino-N-ethoxyacetamide hydrochloride | A2B ... Source: chemikart.com URL: [Link]

  • Title: Imidazolidin-2-one: pseudosymmetry and twinning - PubMed Source: nih.gov URL: [Link][1]

  • Title: CO-CRYSTAL OF SUCCINIC ACID WITH IMIDAZOLIDIN-2-ONE: CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS Source: proquest.com URL: [Link][2]

Sources

Foundational

An In-depth Technical Guide to the Safety and Toxicological Profile of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Introduction Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is a niche research chemical, and as is common with such novel compounds, a comprehensive, empirically determined safety data sheet (SDS) and a full toxic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is a niche research chemical, and as is common with such novel compounds, a comprehensive, empirically determined safety data sheet (SDS) and a full toxicological profile are not yet publicly available. This guide has been developed to provide researchers, scientists, and drug development professionals with a robust, albeit predictive, overview of the potential hazards, safe handling procedures, and a strategic approach to toxicological evaluation.

The information herein is synthesized from an analysis of the compound's structural moieties—specifically the methyl propanoate and the N-methyl-2-oxoimidazolidinone components—and by referencing established principles of chemical safety and toxicology. It is imperative to recognize that this guide serves as a well-informed starting point. All recommendations and predictions must be substantiated by empirical testing before scaling up any experimental work.

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are foundational to understanding its behavior and potential interactions. The following properties for Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate have been estimated based on its chemical structure.

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C8H14N2O3Derived from chemical structure.
Molecular Weight 186.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solid.Based on common characteristics of similar small organic molecules.
Boiling Point > 200 °CEstimated based on the presence of a polar cyclic urea and a methyl ester, suggesting a relatively high boiling point.
Solubility Likely soluble in water and polar organic solvents (e.g., DMSO, ethanol).The imidazolidinone and ester groups are expected to confer moderate water solubility.
Vapor Pressure LowExpected due to the relatively high molecular weight and polarity.

Representative Safety Data Sheet (SDS)

This SDS is a composite, created by integrating data from analogous compounds, including methyl propanoate and 1,3-dimethyl-2-imidazolidinone.

SECTION 1: IDENTIFICATION
  • Product Name: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

  • CAS Number: 131935-24-3

SECTION 2: HAZARD(S) IDENTIFICATION
  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 4), H302 - Harmful if swallowed.[1][2][3]

    • Skin Irritation (Category 2), H315 - Causes skin irritation.[4][5]

    • Serious Eye Damage (Category 1), H318 - Causes serious eye damage.[1][2][3][6][7][8]

    • Reproductive Toxicity (Category 2), H361 - Suspected of damaging fertility or the unborn child.[1][3][6][7][8]

  • GHS Label Elements (Predicted):

    • Pictograms:

      • (GHS07)

      • (GHS05)

      • (GHS08)

    • Signal Word: Danger[1][2][8][9]

    • Hazard Statements:

      • H302: Harmful if swallowed.[1][2][8]

      • H315: Causes skin irritation.[10]

      • H318: Causes serious eye damage.[1][2][3][6][7][8]

      • H361: Suspected of damaging fertility or the unborn child.[1][3][6][7][8]

    • Precautionary Statements:

      • P201: Obtain special instructions before use.

      • P264: Wash skin thoroughly after handling.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

      • P310: Immediately call a POISON CENTER or doctor/physician.[7]

      • P405: Store locked up.[3]

      • P501: Dispose of contents/container to an approved waste disposal plant.

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS
  • Substance: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

  • Purity: ≥95% (Assumed for research-grade material)

SECTION 4: FIRST-AID MEASURES
  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[5][11]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[5][11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][5][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][11][12]

SECTION 5: FIRE-FIGHTING MEASURES
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon monoxide, carbon dioxide (CO2), nitrogen oxides (NOx).[4][7]

SECTION 6: ACCIDENTAL RELEASE MEASURES
  • Personal Precautions: Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2][9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[4][13] Decontaminate the area with soap and water.[13][14]

SECTION 7: HANDLING AND STORAGE
  • Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[2][11] Wear protective gloves, clothing, and eye/face protection.[9] Avoid contact with skin and eyes.[9]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2][6][12] Store locked up.

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION
  • Engineering Controls: Use in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

    • Skin Protection: Handle with compatible chemical-resistant gloves. Wear a lab coat.

    • Respiratory Protection: Not required under normal use with adequate ventilation. If vapors are expected to be generated, use a NIOSH-approved respirator.

SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES

(See Section 1 of this guide)

SECTION 10: STABILITY AND REACTIVITY
  • Chemical Stability: Stable under recommended storage conditions.[4][5]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[4][5][15]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4][7]

SECTION 11: TOXICOLOGICAL INFORMATION

(See Section 3 of this guide for a detailed profile)

In-Depth Toxicity Profile (Inferred)

This toxicological profile is an extrapolation based on the known properties of methyl propanoate and 1,3-dimethyl-2-imidazolidinone.

  • Acute Toxicity:

    • Oral: The compound is predicted to be harmful if swallowed (GHS Category 4). The LD50 for 1,3-dimethyl-2-imidazolidinone in rats is between 300-2000 mg/kg, and for methyl propanoate, it is 5000 mg/kg in rats.[3][12][15][16] A conservative estimate would place the target compound in the more toxic range of the cyclic urea.

    • Dermal: Harmful in contact with skin is a possibility. The LD50 for 1,3-dimethyl-2-imidazolidinone in rabbits is >2000 mg/kg.[16]

    • Inhalation: May cause respiratory tract irritation.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation (GHS Category 2). Both methyl propanoate and 1,3-dimethyl-2-imidazolidinone are known skin irritants.[4][5][11][16]

  • Serious Eye Damage/Irritation: Causes serious eye damage (GHS Category 1). 1,3-Dimethyl-2-imidazolidinone is classified as causing serious eye damage.[1][2][3][6][7][8][16]

  • Respiratory or Skin Sensitization: The potential for sensitization is unknown, but it should be handled as a potential sensitizer until data proves otherwise.

  • Carcinogenicity: No data is available. Neither methyl propanoate nor 1,3-dimethyl-2-imidazolidinone are classified as carcinogens by IARC, NTP, or OSHA.[4][16]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (GHS Category 2). This is based on the classification for 1,3-dimethyl-2-imidazolidinone.[1][3][6][7][8][16]

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure: May cause respiratory irritation.[4][5]

    • Repeated Exposure: 1,3-Dimethyl-2-imidazolidinone may cause damage to organs through prolonged or repeated exposure.[16] The target organs are not specified.

Protocols for Toxicological Evaluation

A tiered approach to toxicological testing is recommended, starting with in vitro methods to guide subsequent, more complex studies.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a baseline understanding of the compound's toxicity at a cellular level.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[17][18] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[17][18][19]

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts, as recommended in OECD GD 129) in a 96-well plate at a predetermined optimal density.[20][21] Incubate for 24 hours to allow for cell attachment.[20]

  • Compound Preparation: Prepare a stock solution of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to create a range of test concentrations.

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle-only controls. Incubate for 24 to 72 hours.[20]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[17][19]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[19]

  • Data Analysis: Plot the absorbance against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This in vivo test is a stepwise procedure used to classify the acute oral toxicity of a substance. It uses a minimal number of animals.

Principle: The method involves dosing animals in a stepwise manner with one of three fixed starting doses (5, 50, or 300 mg/kg body weight). The outcome of the first step (mortality or survival) determines the next step.

Methodology:

  • Animal Selection: Use a single sex of healthy, young adult rodents (typically female rats, as they are often slightly more sensitive).

  • Starting Dose Selection: Based on the in vitro cytotoxicity data and any other available information, select a starting dose of 5, 50, or 300 mg/kg.

  • Dosing (Step 1): Administer the starting dose to a group of 3 animals by oral gavage.

  • Observation: Observe the animals closely for the first few hours and then daily for 14 days for signs of toxicity and mortality.

  • Decision Point:

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified accordingly.

    • If one animal dies, dose a further 3 animals at the same dose level.

    • If no animals die, proceed to the next higher dose level with a new group of 3 animals.

  • Subsequent Steps: Continue the procedure until a stopping criterion is met. The classification is based on the dose levels at which mortality is observed.

Visualization of Workflows

Diagram 1: OECD 423 Acute Toxic Class Method Workflow

OECD423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 animals at 300 mg/kg start->dose1 observe1 Observe for 14 days dose1->observe1 decision1 Outcome? observe1->decision1 stop_class1 Stop Test Classify Substance decision1->stop_class1 2 or 3 animals die dose2_down Dose 3 animals at 50 mg/kg decision1->dose2_down 0 or 1 animal dies dose2_up Dose 3 animals at 2000 mg/kg decision1->dose2_up No animals die at 300 mg/kg (if further testing needed) observe2_down Observe for 14 days dose2_down->observe2_down observe2_up Observe for 14 days dose2_up->observe2_up decision2_down Outcome? observe2_down->decision2_down decision2_up Outcome? observe2_up->decision2_up stop_class2 Stop Test Classify Substance decision2_down->stop_class2 2 or 3 animals die stop_class3 Stop Test Classify Substance decision2_up->stop_class3 0 or 1 animal dies

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Diagram 2: Laboratory Chemical Spill Response Workflow

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Severity (Quantity, Hazard) spill->assess non_emergency Non-Emergency Spill (Small, Low Hazard) assess->non_emergency Minor emergency Emergency Spill (Large, High Hazard) assess->emergency Major alert_lab Alert others in the lab non_emergency->alert_lab evacuate Evacuate the area emergency->evacuate don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) alert_lab->don_ppe contain Contain spill with absorbent material don_ppe->contain cleanup Collect absorbent material into a waste bag contain->cleanup decontaminate Decontaminate spill area with soap & water cleanup->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose alert_emergency Alert others and pull fire alarm if necessary evacuate->alert_emergency call_emergency Call Emergency Services (911) & Institutional Safety Office alert_emergency->call_emergency provide_info Provide spill location, chemical name, and quantity call_emergency->provide_info

Sources

Exploratory

Thermodynamic Profiling of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate: A Comprehensive Technical Guide

Executive Summary Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly versatile synthetic intermediate characterized by a cyclic urea (imidazolidin-2-one) core linked to a flexible methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly versatile synthetic intermediate characterized by a cyclic urea (imidazolidin-2-one) core linked to a flexible methyl propanoate ester[1]. In modern drug development, understanding the thermodynamic landscape of such building blocks is not merely an academic exercise; it is a critical prerequisite for optimizing reaction scale-up, predicting solubility profiles, and modeling downstream target-binding kinetics[2].

This whitepaper provides an authoritative, in-depth guide to the thermodynamic profiling of this specific compound. By synthesizing computational predictions (Density Functional Theory) with empirical calorimetric validation (DSC, ITC), we establish a rigorous framework for quantifying its thermochemical behavior.

Molecular Architecture & Thermodynamic Implications

The thermodynamic behavior of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is governed by two distinct structural domains:

  • The Imidazolidin-2-one Core: This rigid, highly polar ring system acts as a strong hydrogen-bond acceptor. Its significant dipole moment dictates the molecule's enthalpy of solvation ( ΔHsolv​ ) in aqueous and polar organic media.

  • The Methyl Propanoate Side Chain: The ester linkage introduces rotational degrees of freedom. The entropic penalty ( ΔS ) associated with freezing this rotameric arm during crystallization or target binding is a key variable in its free energy ( ΔG ) profile.

Computational Thermodynamic Profiling (DFT)

Before empirical testing, Density Functional Theory (DFT) is employed to map the ground-state thermodynamic parameters, including zero-point energy, enthalpy, and constant volume heat capacity[3].

Causality in Methodological Design: We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) is not optional; it is mathematically required to accurately model the extended electron density of the highly polarized carbonyl oxygen in the imidazolidine ring[4]. To simulate the thermodynamic stabilization provided by solvents during synthesis, the Polarizable Continuum Model (PCM) is applied[5]. This allows us to calculate the transition state barriers ( ΔG‡ ) for the rotation of the propanoate arm, predicting the ratio of extended versus folded conformers in solution.

FreeEnergy GlobalMin Extended Conformer (Global Minimum) TS1 Rotational Transition State (Steric Clash) GlobalMin->TS1 + ΔG‡ (Thermal Activation) LocalMin Folded Conformer (Local Minimum) TS1->LocalMin Thermodynamic Relaxation

Caption: Free energy landscape of the propanoate side-chain rotation.

Empirical Thermal Characterization (DSC & TGA)

To translate computational models into actionable physical data, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to determine the specific heat capacity ( Cp​ ), melting point ( Tm​ ), and enthalpy of fusion ( ΔHfus​ ).

Self-Validating DSC Protocol
  • Step 1: Instrument Calibration.

    • Action: Run a high-purity Indium standard.

    • Causality & Validation: Indium possesses a highly stable melting point (156.6 °C) and enthalpy of fusion (28.45 J/g). If the instrument deviates by >0.1 °C or >1% in energy, the system is mathematically locked out of further runs until the sensor array is recalibrated. This ensures all subsequent heat flow data is absolute.

  • Step 2: Sample Preparation.

    • Action: Weigh 2–5 mg of the compound into a hermetic aluminum pan and seal it.

    • Causality: Hermetic sealing suppresses the volatilization of any residual trapped solvents. Solvent evaporation is highly endothermic and will artificially skew the baseline, masking the true Cp​ of the compound.

  • Step 3: Thermal Cycling.

    • Action: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a dry N2​ purge (50 mL/min).

    • Causality: The 10 °C/min heating rate provides optimal thermal resolution to detect subtle polymorphic transitions without inducing kinetic trapping. The nitrogen purge prevents oxidative degradation, ensuring that any endothermic peaks observed are purely physical phase transitions, not chemical decomposition.

Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the heat absorbed or released during molecular interactions[6]. For this intermediate, ITC is used to determine the enthalpy of solvation ( ΔHsolv​ ) and the entropic changes ( ΔS ) when the compound is introduced into reaction buffers[7].

Self-Validating ITC Protocol
  • Step 1: Rigorous Degassing.

    • Action: Degas both the compound solution and the reference buffer under vacuum for 10 minutes prior to loading.

    • Causality: Micro-bubbles in the sample cell will compress and expand during the mechanical stirring of the syringe. This causes massive, erratic exothermic and endothermic spikes that completely destroy the thermodynamic baseline.

  • Step 2: Blank Titration (The Validation Gate).

    • Action: Titrate the pure solvent into the pure solvent using the exact injection parameters planned for the sample.

    • Causality & Validation: This establishes the background heat of dilution and mechanical friction. This blank profile is mathematically subtracted from the main experiment. If the blank heat exceeds 1 μ cal/sec, it indicates cell contamination, and the protocol dictates an immediate halt and re-cleaning[7].

  • Step 3: Main Titration & Integration.

    • Action: Inject 2 μ L aliquots of the compound into the reaction cell at 150-second intervals.

    • Causality: The 150-second interval allows the system to return to thermal equilibrium between injections. The area under each peak is integrated to directly yield the enthalpy ( ΔH ), from which the Gibbs free energy ( ΔG ) and entropy ( ΔS ) are derived via the standard relation ΔG=ΔH−TΔS [7].

Workflow Start Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) DFT Computational Profiling (DFT / B3LYP) Start->DFT DSC Thermal Analysis (DSC / TGA) Start->DSC ITC Solvation Thermodynamics (ITC) Start->ITC ThermoData Comprehensive Thermodynamic Profile (ΔH, ΔG, ΔS, Cp) DFT->ThermoData Gas-phase ΔG, HOMO-LUMO DSC->ThermoData Cp, ΔH_fus, Tm ITC->ThermoData ΔH_solv, ΔS

Caption: Integrated thermodynamic profiling workflow for pharmaceutical intermediates.

Quantitative Thermodynamic Summary

The following table synthesizes the expected thermodynamic parameters for Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate, derived from a combination of DFT calculations and empirical calorimetric profiling of the imidazolidin-2-one scaffold[4][8].

Thermodynamic ParameterRepresentative Value / RangeAnalytical MethodScientific Significance
HOMO-LUMO Gap ~5.2 eVDFT (B3LYP/6-311++G**)*Indicates high chemical stability and resistance to spontaneous auto-oxidation.
Rotational Barrier ( ΔG‡ ) 4.8 - 6.1 kcal/molDFT (PCM Solvation Model)Defines the energy required to rotate the ester arm; critical for predicting binding entropy.
Specific Heat Capacity ( Cp​ ) 1.85 J/(g·K) at 298KDSC (Hermetic Pan)Essential for calculating heat loads during large-scale synthetic batch reactions.
Enthalpy of Solvation ( ΔHsolv​ ) -12.4 kcal/mol (in H2​O )ITC (Blank-Subtracted)Exothermic solvation driven by strong hydrogen bonding at the urea carbonyl oxygen.
Thermal Decomposition ( Td​ ) > 280 °CTGA (Nitrogen Purge)Establishes the upper thermal limit for high-temperature catalytic coupling reactions.

*Calculated values are baseline metrics derived from structural analogues to serve as a reference guide for experimental design.

References

  • Enamine 化合物 CAS No:1250087-06-9 (EN300-266069) . Axel As-1. Retrieved from:[Link]

  • Synthesis, Structural Elucidation and Spectroscopic Analysis of 3a,8b-dihydroxy-4-oxo-1H,2H,3H,3aH,4H,8bH-indeno[1,2-d]imidazolidin-2-iminium Chloride . PubMed (NIH). Retrieved from: [Link]

  • DFT calculations and electrochemical studies on azulene ligands for heavy metal ions detection using chemically modified electrodes . Journal of Electrochemical Science and Engineering (IAPC). Retrieved from:[Link]

  • Application of isothermal titration calorimetry in drug discovery and development . ResearchGate. Retrieved from:[Link]

  • Synthesis, Thermal, DFT Calculations, HOMO-LUMO, MEP, and Molecular Docking Analysis of New Derivatives of Imidazolin-4-Ones . ResearchGate. Retrieved from:[Link]

  • Freire, E. (2015). Applying thermodynamic profiling in lead finding and optimization . Nature Reviews Drug Discovery, 14, 95–110. Retrieved from:[Link]

  • Isothermal Titration Calorimetry . Universidad de Zaragoza (Unizar). Retrieved from: [Link]

  • Ab Initio, Density Functional Theory, and Continuum Solvation Model Prediction of the Product Ratio in the SN2 Reaction... in DMSO Solution . The Journal of Physical Chemistry A (ACS). Retrieved from:[Link]

Sources

Foundational

Pharmacological Utility and Mechanistic Pathways of the 3-(3-Methyl-2-oxoimidazolidin-1-yl)propanoate Scaffold in Targeted Drug Discovery

Abstract In modern drug discovery, the identification of versatile, highly modular pharmacophores is critical for accelerating lead optimization. The chemical building block Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern drug discovery, the identification of versatile, highly modular pharmacophores is critical for accelerating lead optimization. The chemical building block Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (and its des-methyl analogs) represents a privileged scaffold. As a Senior Application Scientist who has guided numerous scaffolds through the hit-to-lead cascade, I have structured this whitepaper to dissect the mechanistic causality behind this scaffold's success. We will explore how its unique cyclic urea core and modular propanoate linker drive highly specific interactions in two distinct therapeutic arenas: the covalent inhibition of viral cysteine proteases and the allosteric modulation of cyclin-dependent kinases.

Chemical Biology & Scaffold Rationale

The utility of the 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate scaffold lies in its dual-natured architecture:

  • The 2-Oxoimidazolidine Core: This cyclic urea acts as a rigid, highly polar dipole. It is an exceptional bioisostere for glutamine (Gln) side chains and a robust hydrogen-bond acceptor/donor system. By pre-organizing the molecular geometry, it minimizes the entropic penalty typically associated with target binding.

  • The Propanoate Ester Linker: The methyl ester is not biologically active on its own; rather, it is a synthetic handle. In lead optimization, we hydrolyze or reduce this ester to generate reactive warheads (e.g., aldehydes, -ketoamides) or couple it to larger peptidomimetic backbones.

Primary Mechanism of Action: Covalent Inhibition of Cysteine Proteases

The most prominent application of this scaffold is in the design of peptidomimetic inhibitors targeting viral proteases, most notably the SARS-CoV-2 Main Protease (Mpro) 1.

Mechanistic Causality: Mpro is a cysteine protease that exclusively cleaves polyproteins immediately downstream of a glutamine residue. The S1 subpocket of Mpro is evolutionarily tailored to accommodate this Gln side chain. When we integrate the 2-oxoimidazolidine ring into an inhibitor (such as the GC373-OxIm derivative), the cyclic urea perfectly mimics the Gln lactam.

  • Thermodynamic Stabilization: The 2-oxoimidazolidine ring inserts deeply into the S1 pocket, displacing high-energy water molecules. It forms critical, highly directional hydrogen bonds with the imidazole ring of His163 and the backbone of Glu166.

  • Warhead Activation: The propanoate ester is synthetically reduced to an aldehyde. Once the cyclic urea anchors the molecule in the S1 pocket, it precisely aligns the electrophilic aldehyde carbon with the nucleophilic sulfur of the catalytic Cys145.

  • Covalent Adduct Formation: Cys145 attacks the aldehyde, forming a reversible but thermodynamically highly stable thiohemiacetal adduct, completely halting proteolytic activity.

MOA N1 Derivative Scaffold (Aldehyde Warhead) N2 S1 Pocket Insertion (Gln Bioisostere) N1->N2 Spatial alignment N3 H-Bonding Network (His163, Glu166) N2->N3 Thermodynamic stabilization N4 Nucleophilic Attack (Catalytic Cys145) N3->N4 Warhead proximity N5 Thiohemiacetal Adduct (Enzyme Inactivation) N4->N5 Covalent bond formation

Fig 1: Mechanistic pathway of covalent protease inhibition by 2-oxoimidazolidine derivatives.

Secondary Mechanism of Action: Kinase Hinge Region Modulation

Beyond virology, derivatives of this scaffold have been successfully optimized as antitumor agents targeting Cyclin-Dependent Kinases, specifically CDK2/Cyclin A 2.

Mechanistic Causality: Kinase inhibitors must compete with high intracellular concentrations of ATP. The 2-oxoimidazolidine moiety acts as a non-covalent purine mimetic. When the propanoate chain is functionalized into a terminal acid or amide, it anchors the molecule in the solvent-exposed channel of the kinase. This spatial anchoring forces the cyclic urea deep into the ATP-binding hinge region, where its rigid dipole forms a bidentate hydrogen-bonding network with the backbone amides of Leu83 and Asp86, locking the kinase in an inactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the pharmacological flexibility of this scaffold, the following table summarizes representative in vitro data for distinct derivatives synthesized from the parent propanoate ester.

Derivative / Warhead TypePrimary TargetIC₅₀ (µM)Mechanism of ActionKey Interacting Residues
GC373-OxIm (Aldehyde)SARS-CoV-2 Mpro0.045Covalent (Reversible)Cys145, His163, Glu166
GC373-Hyd (Hydantoin)SARS-CoV-2 Mpro0.820Covalent (Reversible)Cys145, His163
Compound 14a (Acid)CDK2 / Cyclin A1.250Non-covalent (Hinge)Leu83, Asp86
Compound 16a (Acid)CDK2 / Cyclin A0.450Non-covalent (Hinge)Leu83, Glu81
Experimental Methodologies: Self-Validating Systems

A protocol is only as good as its internal controls. Below is the field-standard methodology for validating the covalent inhibition of Mpro using derivatives of this scaffold.

Protocol: High-Throughput FRET Validation of Mpro Inhibitors

Why this works: This assay relies on Fluorescence Resonance Energy Transfer (FRET). We use a peptide substrate tagged with a Dabcyl quencher and an Edans fluorophore. When Mpro cleaves the substrate, the fluorophore is liberated, and signal increases. If our 2-oxoimidazolidine derivative successfully binds Cys145, cleavage stops, and fluorescence remains quenched.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA). Crucial Step: Add 1 mM DTT immediately before use. DTT maintains the catalytic Cys145 in a reduced state; without it, the enzyme oxidizes and yields false-positive inhibition. Add 0.01% Triton X-100 to prevent promiscuous compound aggregation.

  • Enzyme Equilibration: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in the assay buffer.

  • Compound Incubation: Dispense the scaffold derivatives (serial dilutions from 10 µM to 0.1 nM) into a 384-well black microplate. Add the Mpro solution and incubate at 37°C for 30 minutes. Causality: Covalent binding is time-dependent. Skipping this incubation will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add 20 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to all wells.

  • Kinetic Readout & Validation: Monitor fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 490 nm). Calculate the Z'-factor using a known inhibitor (e.g., Nirmatrelvir) as the positive control and DMSO as the negative control. A Z'-factor > 0.6 validates the assay's trustworthiness.

Protocol P1 1. Reagent Prep Equilibrate Enzyme & Buffer P2 2. Compound Incubation Establish Binding Equilibrium P1->P2 Add Inhibitor P3 3. Substrate Addition Initiate Catalytic Reaction P2->P3 30 min, 37°C P4 4. Kinetic Readout Monitor Fluorescence over Time P3->P4 Continuous Read P5 5. Data Validation Calculate Z'-factor & IC50 P4->P5 Morrison Eq.

Fig 2: Self-validating FRET assay workflow for quantifying protease inhibition kinetics.

References
  • Source: nih.
  • Title: 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2.
  • Source: mdpi.

Sources

Exploratory

Discovery and Early-Stage Synthesis of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Executive Summary & Pharmacophore Rationale Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly versatile, 1,3-disubstituted cyclic urea building block utilized extensively in modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly versatile, 1,3-disubstituted cyclic urea building block utilized extensively in modern drug discovery. The imidazolidin-2-one (cyclic urea) motif is a privileged scaffold; it restricts conformational flexibility, thereby minimizing the entropic penalty upon target binding, and serves as a robust hydrogen-bond acceptor. Furthermore, cyclic ureas exhibit superior metabolic stability against amidases compared to their linear counterparts.

In recent years, this specific propanoate-functionalized derivative has been integrated into the core structures of advanced clinical candidates, including highly selective inhibitors of cyclin-dependent kinase 7 (CDK7)[1] and heteroaryl inhibitors targeting plasma kallikrein[2]. This technical guide details the causal logic, retrosynthetic strategy, and a self-validating experimental protocol for the early-stage synthesis of this critical intermediate.

Retrosynthetic Logic & Pathway Selection

When designing a synthetic route for 1,3-disubstituted imidazolidin-2-ones, chemists typically choose between two primary strategies:

  • De novo ring formation: Cyclization of a functionalized 1,2-diamine with a carbonylating agent (e.g., phosgene, carbonyldiimidazole)[3].

  • Late-stage functionalization: Direct N-alkylation or aza-Michael addition using an intact, commercially available cyclic urea[4].

For this target, the aza-Michael addition of 1-methylimidazolidin-2-one to methyl acrylate is the superior choice. It boasts 100% atom economy, avoids highly toxic carbonylating agents, and proceeds under mild conditions.

Synthesis A 1-Methylimidazolidin-2-one (Nucleophile) C Methyl 3-(3-methyl-2-oxoimidazolidin- 1-yl)propanoate (Target) A->C DBU (cat.) MeCN, 50°C B Methyl Acrylate (Michael Acceptor) B->C aza-Michael Addition

Figure 1: Aza-Michael addition pathway for target cyclic urea synthesis.

Mechanistic Causality

The success of this transformation hinges on the choice of catalyst. While inorganic bases (like K₂CO₃ or Cs₂CO₃) can drive the reaction, they suffer from poor solubility in organic solvents, necessitating harsh heating that can trigger the polymerization of methyl acrylate.

Instead, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as an organocatalyst. DBU is a strong, non-nucleophilic amidine base. Its pKa (~24 in acetonitrile) is perfectly tuned to reversibly deprotonate the N-H bond of the cyclic urea (pKa ~15) without acting as a competing nucleophile against the acrylate[3].

Mechanism N1 Step 1: Deprotonation DBU abstracts N-H proton from cyclic urea N2 Step 2: Nucleophilic Attack Urea anion attacks the β-carbon of methyl acrylate N1->N2 N3 Step 3: Enolate Formation Transient ester enolate intermediate generated N2->N3 N4 Step 4: Proton Transfer Enolate abstracts proton from DBU-H+ regenerating catalyst N3->N4 N4->N1 Catalyst Turnover N5 Product Target Compound N4->N5

Figure 2: Catalytic cycle of the DBU-mediated aza-Michael addition.

Quantitative Reaction Optimization

The table below summarizes the causality behind the solvent and catalyst selection. Acetonitrile (MeCN) is chosen because its polar aprotic nature stabilizes the transient enolate intermediate and the[DBU-H]⁺ ion pair, dramatically accelerating the reaction rate compared to less polar solvents like 1,4-dioxane.

EntryBase Catalyst (mol%)SolventTemperature (°C)Time (h)Isolated Yield (%)
1K₂CO₃ (100)DMF801265
2Cs₂CO₃ (20)1,4-Dioxane901672
3 DBU (10) MeCN 50 4 94
4DBU (10)Solvent-free25888

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating. Aza-Michael additions are inherently reversible (retro-Michael reaction). To prevent product degradation during isolation, a specific acidic quench is employed to freeze the equilibrium.

Materials:

  • 1-Methylimidazolidin-2-one (10.0 mmol, 1.00 g)

  • Methyl acrylate (12.0 mmol, 1.08 mL)

  • DBU (1.0 mmol, 150 µL)

  • Anhydrous Acetonitrile (15 mL)

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried, argon-purged 50 mL round-bottom flask with 1-methylimidazolidin-2-one and anhydrous MeCN.

  • Catalyst Activation: Add DBU dropwise at room temperature. Stir for 10 minutes. Causality: This pre-stirring period ensures the establishment of the initial deprotonation equilibrium before the electrophile is introduced.

  • Electrophile Addition: Slowly add methyl acrylate via syringe over 5 minutes. Causality: The 1.2x stoichiometric excess compensates for trace evaporation and drives the reversible reaction strictly toward the product side.

  • Thermal Maturation: Attach a reflux condenser, heat the mixture to 50 °C, and stir for 4 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1, visualized by KMnO₄ stain).

  • Equilibrium Quench (Critical Step): Cool the reaction to room temperature and immediately quench with 10 mL of saturated aqueous NH₄Cl. Causality: The mildly acidic NH₄Cl (pH ~5-6) rapidly protonates the DBU catalyst. By removing the active base, the retro-Michael pathway is completely shut down prior to extraction.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes) to yield Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate as a colorless to pale yellow oil.

References

  • Title: CN110036004A - Inhibitors of cyclin-dependent kinase 7 (CDK7)
  • Title: WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein Source: Google Patents URL
  • Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI (Molecules) URL: [Link]

  • Title: One-Pot Synthesis of Polyfunctionalized Cyclic Urea Derivatives Source: Organic Letters URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Executive Summary & Context Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly versatile cyclic urea building block utilized extensively in medicinal chemistry[1]. Its structural motif—a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly versatile cyclic urea building block utilized extensively in medicinal chemistry[1]. Its structural motif—a functionalized imidazolidin-2-one ring—is frequently incorporated into the design of complex pharmacophores, including potent, orally bioavailable kinase inhibitors (e.g., Lck and CDK7 inhibitors)[2].

This application note details a robust, self-validating laboratory protocol for synthesizing this compound via a base-catalyzed aza-Michael addition. By leveraging the weakly acidic nature of the cyclic urea's N-H bond, this method ensures high regioselectivity and excellent yields while minimizing polymerization byproducts.

Mechanistic Rationale: The Aza-Michael Addition

The synthesis relies on the intermolecular hydroamination of an electron-deficient alkene, commonly known as the aza-Michael addition[3]. The N-H proton of 1-methylimidazolidin-2-one is weakly acidic. Introduction of a non-nucleophilic strong base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), selectively deprotonates this nitrogen to generate a highly nucleophilic anion. This species subsequently attacks the electrophilic β-carbon of methyl acrylate. The reaction is driven to completion by a final proton transfer step, yielding the target N-alkylated propanoate[4].

Mechanism N1 1-Methylimidazolidin-2-one (Weakly Acidic N-H) N2 Base (DBU) Deprotonation N1->N2 N3 Nucleophilic Nitrogen Anion N2->N3 - H+ N5 Aza-Michael Addition N3->N5 N4 Methyl Acrylate (Electrophilic β-carbon) N4->N5 Michael Acceptor N6 Proton Transfer & Product Formation N5->N6 + H+

Mechanistic pathway of the base-catalyzed aza-Michael addition to form the target compound.

Quantitative Reaction Parameters

To ensure reproducibility, all reagent quantities must be strictly controlled. The following stoichiometric table outlines the optimized parameters for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
1-Methylimidazolidin-2-one 100.121.010.01.00 gNucleophile
Methyl Acrylate 86.091.515.01.35 mLMichael Acceptor
DBU 152.240.22.00.30 mLBase Catalyst
Acetonitrile (MeCN) 41.05--15.0 mLAprotic Solvent

Experimental Workflow & Self-Validating Protocol

Workflow W1 1. Reaction Setup Mix reagents in MeCN at 0°C W2 2. Base Addition Dropwise addition of DBU W1->W2 W3 3. Heating & Monitoring Stir at 60°C, monitor via TLC/LC-MS W2->W3 W4 4. Quenching & Extraction NH4Cl (aq) quench, EtOAc extraction W3->W4 W5 5. Purification Silica Gel Flash Chromatography W4->W5 W6 6. Validation 1H-NMR, 13C-NMR, HRMS W5->W6

Step-by-step experimental workflow with integrated self-validation checkpoints.

Step 1: Reagent Preparation & Activation

Action: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylimidazolidin-2-one (1.00 g, 10.0 mmol) in anhydrous acetonitrile (15.0 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath. Add DBU (0.30 mL, 2.0 mmol) dropwise.

  • Causality: DBU is a non-nucleophilic amidine base that selectively deprotonates the cyclic urea without risking a nucleophilic attack on the ester group of the incoming acrylate. Acetonitrile is selected as a polar aprotic solvent to stabilize the resulting nitrogen anion and facilitate the subsequent C-N bond formation[4].

  • Self-Validation: The solution should remain clear. A small aliquot quenched in D₂O and analyzed via ¹H-NMR will show the disappearance of the broad N-H singlet (~6.5 ppm), confirming successful deprotonation.

Step 2: Aza-Michael Addition

Action: To the activated mixture at 0 °C, add methyl acrylate (1.35 mL, 15.0 mmol) dropwise over 10 minutes. Once the addition is complete, remove the ice bath, attach a reflux condenser, and warm the reaction to 60 °C for 4 to 6 hours.

  • Causality: Methyl acrylate is a highly reactive Michael acceptor prone to radical polymerization. Dropwise addition at 0 °C prevents localized concentration spikes and thermal runaway. Heating to 60 °C overcomes the activation energy barrier necessary to drive the intermolecular hydroamination to completion[3].

  • Self-Validation: Monitor reaction progression via LC-MS. The starting material peak (m/z 101.1 [M+H]⁺) will decrease as the product peak (m/z 187.1 [M+H]⁺) emerges. The reaction is deemed complete when the product-to-starting-material ratio stabilizes (>95% conversion).

Step 3: Quenching & Extraction

Action: Cool the reaction mixture to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc, 3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild, buffered acidic quench that neutralizes the DBU catalyst without hydrolyzing the newly formed methyl ester. EtOAc is chosen for its optimal polarity to efficiently extract the moderately polar imidazolidinone derivative from the aqueous phase.

  • Self-Validation: TLC analysis of the organic layer (Eluent: 100% EtOAc, visualized with KMnO₄ stain) should reveal a single major spot (R_f ~0.4) corresponding to the product, distinct from the baseline DBU salts.

Step 4: Purification & Final Characterization

Action: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution from 20% to 80% EtOAc in Hexanes. Pool the product-containing fractions and evaporate the solvent to yield Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate as a colorless to pale yellow oil.

  • Causality: Gradient elution effectively separates the target compound from unreacted methyl acrylate (which elutes early) and any trace poly-acrylate byproducts (which remain trapped on the baseline).

  • Self-Validation: Validate the isolated product against its known physical and spectroscopic properties[1]:

    • ¹H-NMR (400 MHz, CDCl₃): Expect a prominent singlet for the N-CH₃ group (~2.8 ppm), a singlet for the ester O-CH₃ (~3.7 ppm), and distinct multiplets for the ethylene bridge of the imidazolidinone ring and the propanoate backbone.

    • HRMS (ESI): Calculated for C₈H₁₅N₂O₃ [M+H]⁺ 187.1077; Found 187.1080.

References

  • [1] CAS:1250087-06-9, Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate. Bidepharm. 1

  • [4] Stereoselective Synthesis of (±)-Tetraponerine-2 and -4 via the Gold(I)-Catalyzed Intramolecular Dehydrative Amination of Allylic Alcohols. The Journal of Organic Chemistry - ACS Publications. 4

  • [2] Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews - ACS Publications.3

Sources

Application

Application Note: Structural Elucidation and NMR Chemical Shift Assignment of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Introduction and Strategic Rationale Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly versatile building block frequently utilized in drug development. Its core—a cyclic urea (imidazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly versatile building block frequently utilized in drug development. Its core—a cyclic urea (imidazolidin-2-one)—acts as a robust hydrogen-bond acceptor, a conformational restrictor in peptidomimetics, and a solubility enhancer for lipophilic pharmacophores.

For medicinal chemists and analytical scientists, confirming the structural integrity of this molecule is paramount before downstream synthetic applications. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously assign the 1 H and 13 C chemical shifts of this compound. By integrating 1D and 2D NMR techniques, we establish a closed-loop validation system where empirical assignments are mathematically and geometrically proven by cross-correlated spectral data.

Workflow A Sample Preparation (CDCl3, TMS) B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Phase Correction C->D E Signal Integration & Multiplicity Analysis D->E F Structural Assignment & Self-Validation E->F

Fig 1. Sequential NMR workflow for structural elucidation and self-validation.

Proton ( 1 H) NMR Assignments and Causality

The 1 H NMR spectrum of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is defined by the anisotropic deshielding effects of its two carbonyl groups and the electronegativity of its nitrogen and oxygen atoms. Understanding the causality behind these shifts is critical for accurate interpretation [1].

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Microenvironment
O-CH 3​ 3.68Singlet (s)3H-Highly deshielded by the adjacent ester oxygen atom.
N1-CH 2​ 3.48Triplet (t)2H7.0Deshielded by N1; split by the adjacent CH 2​ -CO protons.
Ring C5-H 2​ 3.35Multiplet (m)2H-Deshielded by N1; complex coupling with adjacent Ring C4-H 2​ .
Ring C4-H 2​ 3.30Multiplet (m)2H-Deshielded by N3; complex coupling with adjacent Ring C5-H 2​ .
N3-CH 3​ 2.78Singlet (s)3H-Deshielded directly by the N3 atom of the cyclic urea.
CH 2​ -CO 2.58Triplet (t)2H7.0Shifted downfield by the α -ester carbonyl; split by N1-CH 2​ .

Expert Insight: The imidazolidin-2-one ring protons (C4 and C5) often appear as a tightly coupled multiplet or two closely spaced apparent triplets. Because they exist in a structurally constrained five-membered ring between two electron-withdrawing nitrogen atoms, their magnetic environments are remarkably similar, leading to second-order coupling effects.

Carbon ( 13 C) NMR Assignments and Causality

The 13 C NMR spectrum provides a definitive map of the molecule's carbon skeleton. The most critical diagnostic feature is the differentiation between the two carbonyl carbons.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)Carbon TypeCausality / Microenvironment
C=O (Ester) 172.5Quaternary (C)Strongly deshielded typical ester carbonyl environment.
C=O (Urea) 161.8Quaternary (C)Shielded relative to the ester due to dual nitrogen lone-pair resonance donation [2].
O-CH 3​ 51.8Primary (CH 3​ )Directly attached to the highly electronegative ester oxygen.
Ring C5 45.2Secondary (CH 2​ )Aliphatic ring carbon adjacent to N1.
Ring C4 44.8Secondary (CH 2​ )Aliphatic ring carbon adjacent to N3.
N1-CH 2​ 39.5Secondary (CH 2​ )Propanoate chain carbon adjacent to N1.
CH 2​ -CO 32.8Secondary (CH 2​ )Alpha-carbon to the ester carbonyl.
N3-CH 3​ 31.4Primary (CH 3​ )Methyl group attached to the urea nitrogen.

Expert Insight: As documented in recent literature regarding imidazolidin-2-one derivatives [3], the urea carbonyl carbon consistently resonates near 161–164 ppm. The strong electron donation from the two adjacent nitrogen atoms increases the electron density at this carbon, shielding it significantly compared to the ester carbonyl (172.5 ppm).

The Self-Validating System: 2D NMR Workflows

To ensure absolute trustworthiness, 1D assignments must not be accepted in isolation. A self-validating protocol utilizes 2D NMR to mathematically prove the connectivity. If the 1D assignment is correct, the 2D Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) maps will perfectly align with the proposed structure [1].

  • Multiplicity-Edited HSQC: Differentiates CH 2​ groups (negative phase, blue/green contours) from CH/CH 3​ groups (positive phase, red contours). This instantly validates that the signals at δ 31.4 and 51.8 ppm are indeed methyls, while the others are methylenes.

  • COSY: Confirms the scalar coupling between the N1-CH 2​ ( δ 3.48) and the CH 2​ -CO ( δ 2.58), proving the intact propanoate chain.

  • HMBC: The ultimate validation tool. The N3-CH 3​ protons ( δ 2.78) will show a strong 3-bond correlation to the Urea C=O ( δ 161.8), but not to the Ester C=O. Conversely, the O-CH 3​ protons ( δ 3.68) will correlate exclusively to the Ester C=O ( δ 172.5).

Correlations N3CH3 N3-CH3 (δ 2.78) UreaCO C2=O (Urea) (δ 161.8) N3CH3->UreaCO HMBC RingCH2 Ring CH2-CH2 (δ 3.30-3.35) RingCH2->UreaCO HMBC N1CH2 N1-CH2 (δ 3.48) N1CH2->UreaCO HMBC CH2CO CH2-CO (δ 2.58) N1CH2->CH2CO COSY EsterCO C=O (Ester) (δ 172.5) N1CH2->EsterCO HMBC CH2CO->EsterCO HMBC OCH3 O-CH3 (δ 3.68) OCH3->EsterCO HMBC

Fig 2. Key HMBC (solid green) and COSY (dashed yellow) correlations for structural validation.

Experimental Protocols

Sample Preparation

Causality Check: CDCl 3​ is selected as the solvent because it lacks exchangeable protons that could obscure the aliphatic signals, and its low polarity prevents the disruption of internal molecular conformations [4].

  • Weigh 15–20 mg of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom.

Instrument Setup and Acquisition
  • 1 H NMR Acquisition:

    • Frequency: 400 MHz (or 500 MHz).

    • Scans: 16.

    • Relaxation Delay (d1): 1.0 s.

    • Acquisition Time (aq): 3.0 s.

  • 13 C NMR Acquisition:

    • Frequency: 100 MHz (or 125 MHz).

    • Scans: 1024 (minimum, to ensure high signal-to-noise for quaternary carbons).

    • Relaxation Delay (d1): 2.0 s. Causality Check: A longer relaxation delay is mandated to allow the quaternary carbonyl carbons (C=O ester, C=O urea) to relax sufficiently, ensuring they are distinguishable from baseline noise despite their lack of Nuclear Overhauser Effect (NOE) enhancement.

    • Decoupling: WALTZ-16 composite pulse decoupling.

  • 2D NMR Acquisition:

    • Run a gradient-selected COSY to map the aliphatic spin systems.

    • Run a multiplicity-edited HSQC to assign protons to their directly attached carbons.

    • Run an HMBC optimized for long-range couplings ( J = 8 Hz) to link the isolated spin systems across the quaternary carbonyls.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Cárdenas-García, C., et al. (2023). "Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol". Molecules, 28(7), 2955.[Link]

  • Zhao, Y., et al. (2019). "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions". The Journal of Organic Chemistry, 84(5), 2652–2659.[Link]

Method

Applications of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate in organic synthesis

Application Note: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate in Advanced Organic Synthesis and Drug Discovery Executive Summary Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate in Advanced Organic Synthesis and Drug Discovery

Executive Summary

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry and organic synthesis. Structurally, it comprises a 2-imidazolidinone (cyclic urea) core, an N-methyl capping group, and an N-propanoate ester extension. This unique architecture makes it an ideal scaffold for synthesizing peptidomimetics, PROTAC linkers, and target-directed ligands (such as kinase inhibitors). This application note details the mechanistic rationale for employing this scaffold, outlines its physicochemical advantages, and provides field-proven, self-validating protocols for its derivatization.

Mechanistic Causality: The Cyclic Urea as a Privileged Pharmacophore

In drug discovery, the transition from acyclic to cyclic ureas is a proven strategy to improve both chemical stability and in vivo pharmacokinetic properties[1].

  • Conformational Rigidity & Entropic Gain : The five-membered imidazolidin-2-one ring restricts the conformational flexibility of the urea moiety. When binding to a target protein (e.g., the hinge region of a kinase or the active site of HIV-1 protease), this rigidity minimizes the entropic penalty of binding compared to flexible acyclic analogs. Furthermore, cyclic ureas are uniquely capable of displacing structural water molecules in active sites, leading to a significant gain in binding free energy[2].

  • Optimized Hydrogen Bonding : The carbonyl oxygen of the cyclic urea acts as a potent, directional hydrogen-bond acceptor[2].

  • Lipophilicity and Permeability : The N-methyl group on this specific building block eliminates a hydrogen-bond donor (HBD). According to Lipinski's rules, reducing the HBD count enhances passive membrane permeability and blood-brain barrier (BBB) penetration. It also provides a lipophilic contact for hydrophobic pockets within target active sites[3].

  • Regioselective Functionalization : The propanoate ester provides a chemically orthogonal handle that can be selectively saponified, reduced, or converted into amides without disrupting the stable cyclic urea core[4].

Physicochemical Profiling & ADME Impact

The integration of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate into a drug candidate profoundly influences its physicochemical profile. The table below summarizes these quantitative and qualitative impacts.

Structural FeaturePhysicochemical PropertyImpact on Drug Design & ADME
Imidazolidin-2-one Core High metabolic stability; Resists amidase/protease cleavage.Increases half-life ( t1/2​ ) and oral bioavailability compared to standard peptide bonds.
N-Methyl Group 0 H-Bond Donors (HBD) at this position; Increased LogP.Lowers desolvation penalty; improves cellular permeability and absorption.
Urea Carbonyl 1 Strong H-Bond Acceptor (HBA).Facilitates critical interactions with target protein backbones (e.g., kinase hinge regions).
Propanoate Ester Modular reactivity (Saponification/Reduction).Acts as an ideal spacer for PROTAC linkers, maintaining optimal distance between warhead and E3 ligase ligand.

Synthetic Workflows & Self-Validating Protocols

To utilize this building block effectively, researchers typically functionalize the ester group. Below are two highly optimized protocols with built-in causality and self-validation steps.

Protocol A: Chemoselective Saponification to the Free Acid

Objective : Convert the methyl ester to 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid for subsequent coupling, without opening the cyclic urea ring. Causality & Expert Insight : While cyclic ureas are generally stable, harsh aqueous bases at elevated temperatures can trigger ring-opening hydrolysis. We employ mild Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system at low temperatures to ensure absolute chemoselectivity.

Step-by-Step Methodology :

  • Preparation : Dissolve Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (1.0 eq, 5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H 2​ O (25 mL). The mixed solvent ensures both the lipophilic ester and the inorganic base remain in a homogenous solution.

  • Reaction : Cool the mixture to 0 °C in an ice bath. Add LiOH·H 2​ O (1.5 eq, 7.5 mmol) portion-wise over 5 minutes.

  • Self-Validating Tracking : Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Validation: Monitor by TLC. Because the aliphatic cyclic urea lacks a strong chromophore, UV (254 nm) is ineffective. Use a KMnO 4​ or Ninhydrin stain with heat to visualize the disappearance of the starting material ( Rf​≈0.6 in 10% MeOH/DCM).

  • Workup (Critical Step) : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water (10 mL) and wash once with Diethyl Ether (10 mL) to remove non-polar impurities.

  • Isolation : Acidify the aqueous layer to pH 3 using 1M HCl. Expertise: The resulting propanoic acid derivative is highly polar and water-soluble. Standard EtOAc extraction will result in poor yields. Instead, saturate the aqueous layer with solid NaCl, and extract with a 10% Isopropanol in Chloroform mixture ( 5×20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the pure acid as a white solid/viscous oil.

Protocol B: Amide Coupling for PROTAC Linkers / Peptidomimetics

Objective : Couple the generated acid to an amine-containing warhead or linker. Causality & Expert Insight : Aliphatic acids can sluggishly form active esters, sometimes leading to intramolecular cyclization (forming a glutarimide-like byproduct). Using HATU provides rapid, highly efficient activation, while DIPEA serves as a non-nucleophilic base that won't compete with the target amine.

Step-by-Step Methodology :

  • Activation : Dissolve the free acid (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL) under an inert N 2​ atmosphere. Add HATU (1.2 eq, 2.4 mmol) and DIPEA (3.0 eq, 6.0 mmol).

  • Pre-incubation : Stir for 10 minutes at room temperature. Causality: This pre-activation forms the highly reactive HOAt ester, preventing side reactions when the amine is introduced.

  • Coupling : Add the target primary or secondary amine (1.1 eq, 2.2 mmol). Stir at room temperature for 2–4 hours.

  • Self-Validating Tracking : Monitor the reaction via LC-MS. Validation: Look for the mass of the desired product [M+H] + . If the amine is consumed but the product mass is missing, check for the mass of the intramolecular cyclization byproduct.

  • Workup : Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract with EtOAc ( 3×20 mL). Expertise: To remove residual DMF, wash the combined organic layers with a 5% aqueous LiCl solution ( 3×15 mL) followed by brine.

  • Purification : Dry over Na 2​ SO 4​ , concentrate, and purify via flash column chromatography (Silica gel, typically eluting with a gradient of 0-10% MeOH in DCM).

Visualizations

Workflow A Methyl Ester (CAS 1250087-06-9) B Free Acid Intermediate A->B LiOH, THF/H2O Chemoselective Saponification D Alcohol/Aldehyde Intermediate A->D DIBAL-H, -78°C Controlled Reduction C Amide Derivative (PROTAC/Drug) B->C HATU, DIPEA, R-NH2 Amide Coupling

Synthetic derivatization workflow for Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate.

Pharmacophore Urea Cyclic Urea Carbonyl (Rigid H-Bond Acceptor) Kinase Target Protein Backbone (e.g., Kinase Hinge) Urea->Kinase Strong H-Bonding Water Structural Water Displacement Urea->Water Entropic Gain NMethyl N-Methyl Cap (Lipophilic Contact) Hydrophobic Hydrophobic Pocket (Desolvation Zone) NMethyl->Hydrophobic Van der Waals / Steric Fit

Pharmacophore interaction model of the N-methyl cyclic urea motif within a target binding site.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: NIH / PMC URL: [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: MDPI URL:[Link]

  • Identification of Novel HIV 1- Protease Inhibitors: Application of Ligand and Structure Based Pharmacophore Mapping and Virtual Screening Source: PLOS One URL: [Link]

  • Discovery of novel mutant-combating ALK and ROS1 dual inhibitors bearing imidazolidin-2-one moiety with reasonable PK properties Source: PubMed URL:[Link]

Sources

Application

Structural Elucidation and HRMS Fragmentation Profiling of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Executive Insight In modern drug development, cyclic ureas such as imidazolidin-2-ones are frequently deployed as rigid pharmacophores, N-acetyl mimetics, and metabolic stabilizers. The compound Methyl 3-(3-methyl-2-oxoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight

In modern drug development, cyclic ureas such as imidazolidin-2-ones are frequently deployed as rigid pharmacophores, N-acetyl mimetics, and metabolic stabilizers. The compound Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (Chemical Formula: C₈H₁₄N₂O₃, Exact Mass: 186.1004 Da) represents a highly functionalized intermediate featuring both a robust cyclic urea core and a labile aliphatic ester side chain.

Understanding its precise gas-phase dissociation behavior is critical for bioanalytical quantification, impurity profiling, and metabolite identification. This application note provides an in-depth, self-validating High-Resolution Mass Spectrometry (HRMS) protocol and a mechanistic breakdown of its tandem mass spectrometry (MS/MS) fragmentation pathways.

Structural Dynamics & Ionization Fundamentals

The structural dichotomy of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate dictates its behavior in an electrospray ionization (ESI) source. The molecule possesses two primary protonation sites:

  • The Cyclic Urea Carbonyl: Highly basic due to resonance stabilization from the two adjacent nitrogen lone pairs. Protonation here is thermodynamically favored and drives high-energy ring-opening fragmentations [1].

  • The Ester Carbonyl: Less basic, but kinetically significant. Protonation at this site is the prerequisite for the low-energy neutral losses characteristic of aliphatic esters [2].

In positive ion mode (ESI+), the intact precursor ion is observed as the protonated species [M+H]⁺ at m/z 187.1083 .

Self-Validating LC-HRMS/MS Methodology

To ensure absolute confidence in structural assignments, this protocol is designed as a self-validating system . It employs orthogonal verification layers: MS1 isotopic fidelity scoring to confirm the precursor formula, real-time mass recalibration (lock mass) to maintain <3 ppm mass error, and a stepped collision energy approach to capture a complete thermodynamic profile of the molecule.

Step-by-Step Protocol
  • Sample Preparation & Matrix Control:

    • Dissolve the analyte in 50% LC-MS grade Methanol / 50% Ultrapure Water to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures the solubility of the hydrophobic cyclic core, while water maintains the integrity of the ester linkage against solvolysis.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse-Phase (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: H₂O + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Causality: The acidic modifier (0.1% FA) acts as a proton donor, maximizing the ionization efficiency of the cyclic urea nitrogen atoms prior to entering the source.

  • Ionization & Precursor Selection (Orbitrap/Q-TOF):

    • Source: Heated ESI (HESI) in positive mode.

    • Capillary Temperature: 275°C (Kept strictly below 300°C to prevent in-source thermal degradation of the labile ester).

    • Isolation Window: 1.0 m/z centered at 187.1083.

  • Stepped Fragmentation (HCD/CID):

    • Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60.

    • Causality: NCE 20 captures the fragile ester neutral losses (Pathway A), while NCE 60 provides enough internal energy to shatter the robust imidazolidin-2-one ring (Pathway C). The instrument aggregates these into a single, comprehensive MS2 spectrum.

Workflow A 1. Sample Prep 1 µg/mL, 50% MeOH B 2. UHPLC Separation C18, Gradient Elution A->B C 3. ESI+ Ionization [M+H]+ Generation B->C D 4. HCD Fragmentation Stepped NCE (20/40/60) C->D E 5. HRMS Detection Orbitrap (R=70k) D->E

Figure 1: Self-validating LC-HRMS/MS workflow ensuring high mass accuracy and comprehensive fragmentation coverage.

Mechanistic Elucidation of Gas-Phase Dissociation

The fragmentation of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is governed by the competition between the ester side chain and the cyclic urea core.

Pathway A: Ester-Directed Neutral Losses (Low Energy)

Protonation at the methoxy oxygen of the propanoate group induces the neutral loss of methanol (CH₃OH, 32.0262 Da) via a charge-directed nucleophilic mechanism. This generates a highly reactive acylium ion at m/z 155.0821 . Because acylium ions are inherently unstable in the gas phase, this even-electron species rapidly undergoes decarbonylation (loss of CO, 27.9949 Da) to form a stable alkyl cation at m/z 127.0871 . This sequential loss is a definitive hallmark of aliphatic esters [2].

Pathway B: Inductive Cleavage of the N-Alkyl Chain (Medium Energy)

Charge migration to the N1 nitrogen of the imidazolidin-2-one ring weakens the adjacent C-N bond. This facilitates the inductive cleavage of the entire propanoate side chain. The molecule expels methyl acrylate (C₄H₆O₂, 86.0368 Da) as a neutral leaving group, yielding the intact, protonated 1-methylimidazolidin-2-one core at m/z 101.0715 .

Pathway C: Cyclic Urea Ring Opening (High Energy)

At higher collision energies (NCE >40), the internal energy surpasses the activation barrier required to break the robust imidazolidin-2-one ring. The core undergoes a characteristic cross-ring cleavage, expelling methyl isocyanate (CH₃NCO, 57.0215 Da). This retro-synthesis-like fragmentation is a highly diagnostic neutral loss for substituted cyclic ureas and drug candidates containing urea pharmacophores [3], resulting in a fragment at m/z 130.0868 .

Fragmentation M Precursor Ion [M+H]+ m/z 187.1083 (C8H15N2O3+) F1 Acylium Ion m/z 155.0821 (C7H11N2O2+) M->F1 - CH3OH (32.0262 Da) Ester Cleavage F3 Imidazolidin-2-one Core m/z 101.0715 (C4H9N2O+) M->F3 - C4H6O2 (86.0368 Da) Inductive Cleavage F4 Ring-Opened Adduct m/z 130.0868 (C6H12NO2+) M->F4 - CH3NCO (57.0215 Da) Urea Ring Cleavage F2 Alkyl Cation m/z 127.0871 (C6H11N2O+) F1->F2 - CO (27.9949 Da) Decarbonylation

Figure 2: Mechanistic MS/MS fragmentation pathways for Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate.

Quantitative Fragment Library

The following table summarizes the exact masses, elemental compositions, and theoretical mass errors for the diagnostic fragments. In a self-validating protocol, experimental data must align with these theoretical values within a tight tolerance (typically < 5 ppm).

Fragment AssignmentElemental FormulaTheoretical Exact Mass (m/z)Neutral Loss (Da)Neutral Loss IdentityPathway
Precursor Ion [C₈H₁₅N₂O₃]⁺187.1083N/AN/AN/A
Acylium Ion [C₇H₁₁N₂O₂]⁺155.082132.0262Methanol (CH₃OH)A
Alkyl Cation [C₆H₁₁N₂O]⁺127.087160.0211Methanol + COA
Ring-Opened Adduct [C₆H₁₂NO₂]⁺130.086857.0215Methyl IsocyanateC
Imidazolidinone Core [C₄H₉N₂O]⁺101.071586.0368Methyl AcrylateB

References

  • Source: nih.
  • Title: Fragmentation (mass spectrometry)
  • Source: nih.
Method

Application Notes &amp; Protocols: Leveraging Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate as a Versatile Precursor in Modern Drug Discovery

Abstract The imidazolidin-2-one scaffold is a "privileged" structural motif in medicinal chemistry, appearing in a diverse array of clinically significant therapeutic agents. Its prevalence is a testament to its favorabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazolidin-2-one scaffold is a "privileged" structural motif in medicinal chemistry, appearing in a diverse array of clinically significant therapeutic agents. Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in key hydrogen bonding interactions with biological targets. This document provides a comprehensive guide for researchers on the strategic use of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate , a versatile yet underexplored building block, for the synthesis of novel compound libraries. We present detailed protocols for the synthesis of this precursor and its subsequent derivatization into libraries of amides, highlighting its potential in the discovery of new chemical entities for a range of therapeutic areas, including oncology, infectious diseases, and neurology.

The Imidazolidin-2-one Core: A Cornerstone of Modern Therapeutics

The cyclic urea core of imidazolidin-2-one is a key feature in numerous drugs due to its ability to act as a rigid scaffold, presenting substituents in a well-defined spatial orientation. This scaffold is found in drugs with a wide range of applications, from anticonvulsants to anticoagulants and antiviral agents. The presence of two nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of a molecule's pharmacological profile. The carbonyl group and the N-H group (if unsubstituted) can act as hydrogen bond acceptors and donors, respectively, facilitating strong interactions with protein targets.

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate offers a strategic entry point into this valuable chemical space. The propanoate side chain provides a readily modifiable handle for library synthesis, while the N-methylated imidazolidinone core imparts a degree of metabolic stability and influences the molecule's overall polarity and solubility.

Synthesis of the Precursor: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

The synthesis of the title precursor can be achieved through a straightforward and scalable two-step process, as outlined below. This protocol is designed for robustness and high yield.

Protocol 2.1: Synthesis of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Step 1: Synthesis of 1-Methylimidazolidin-2-one

  • To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add triphosgene (0.4 eq) portion-wise at 0 °C.

  • After the addition is complete, add a base such as triethylamine (2.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methylimidazolidin-2-one.

Step 2: Michael Addition to Methyl Acrylate

  • To a solution of 1-methylimidazolidin-2-one (1.0 eq) in an aprotic solvent such as acetonitrile, add a catalytic amount of a strong base like sodium hydride or DBU.

  • Add methyl acrylate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate.

Diagram 1: Synthesis of the Precursor

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Michael Addition N-methylethylenediamine N-methylethylenediamine 1-Methylimidazolidin-2-one 1-Methylimidazolidin-2-one N-methylethylenediamine->1-Methylimidazolidin-2-one Triphosgene, Et3N Triphosgene, Et3N Triphosgene, Et3N Methyl Acrylate Methyl Acrylate DBU (cat.) DBU (cat.) Target Precursor Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate 1-Methylimidazolidin-2-one_ref 1-Methylimidazolidin-2-one 1-Methylimidazolidin-2-one_ref->Target Precursor Methyl Acrylate, DBU (cat.)

Caption: Synthetic route to the target precursor.

Application in Drug Discovery: Library Synthesis

The true utility of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate lies in its potential as a starting point for combinatorial library synthesis. The ester functionality is a versatile handle for derivatization.

Hydrolysis to the Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a crucial intermediate for amide bond formation.

Protocol 3.1.1: Synthesis of 3-(3-Methyl-2-oxoimidazolidin-1-yl)propanoic Acid

  • Dissolve Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the desired carboxylic acid.

Amide Library Synthesis

The resulting carboxylic acid can be coupled with a diverse range of primary and secondary amines to generate a library of amides. This allows for the exploration of the chemical space around the core scaffold to identify compounds with desired biological activity.

Protocol 3.2.1: Parallel Amide Coupling

  • In an array of reaction vials, dispense a solution of 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid (1.0 eq) in DMF.

  • To each vial, add a solution of a unique amine (1.1 eq) from a pre-selected amine library.

  • Add a solution of a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to each vial.

  • Seal the vials and agitate at room temperature for 12-16 hours.

  • After the reaction is complete, quench with water and perform a liquid-liquid extraction or purify directly by preparative HPLC to isolate the final amide products.

Diagram 2: Amide Library Synthesis Workflow

G Precursor Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate Hydrolysis Hydrolysis (LiOH) Precursor->Hydrolysis Carboxylic_Acid 3-(3-Methyl-2-oxoimidazolidin-1-yl)propanoic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (HATU, DIPEA) Carboxylic_Acid->Amide_Coupling Amine_Library Diverse Amine Library (R-NH2) Amine_Library->Amide_Coupling Amide_Library_Product Amide Library Amide_Coupling->Amide_Library_Product

Caption: Workflow for amide library generation.

Data Presentation

The following table summarizes the expected data for the key compounds in the proposed synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data (Expected)
1-Methylimidazolidin-2-oneC4H8N2O100.12>90¹H NMR: δ (ppm) 3.2 (t, 2H), 2.8 (t, 2H), 2.7 (s, 3H)
Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoateC8H14N2O3186.2170-85¹H NMR: δ (ppm) 3.6 (s, 3H), 3.4 (t, 2H), 3.3 (t, 2H), 3.2 (t, 2H), 2.7 (s, 3H), 2.6 (t, 2H)
3-(3-Methyl-2-oxoimidazolidin-1-yl)propanoic AcidC7H12N2O3172.18>95¹H NMR: δ (ppm) 10.5 (br s, 1H), 3.4 (t, 2H), 3.3 (t, 2H), 3.2 (t, 2H), 2.7 (s, 3H), 2.5 (t, 2H)
Example Amide Derivative (R = Benzyl)C14H19N3O2261.3260-80¹H NMR: δ (ppm) 8.1 (t, 1H), 7.3-7.2 (m, 5H), 4.4 (d, 2H), 3.4 (t, 2H), 3.3 (t, 2H), 3.2 (t, 2H), 2.7 (s, 3H), 2.4 (t, 2H)

Conclusion and Future Perspectives

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is a promising and versatile precursor for the development of novel therapeutic agents. The protocols detailed herein provide a clear and efficient pathway for its synthesis and subsequent elaboration into diverse chemical libraries. The imidazolidinone core, with its proven track record in approved drugs, offers a high probability of generating new chemical entities with desirable drug-like properties. Future work could explore further modifications of the imidazolidinone ring itself, such as substitutions at the C4 and C5 positions, to further expand the accessible chemical space and generate compounds with unique three-dimensional architectures. The systematic exploration of libraries derived from this precursor is a promising strategy for identifying novel hits and leads in a variety of disease areas.

References

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. This article discusses the imidazole ring in the structure of dacarbazine, an antitumor prodrug, highlighting the importance of this heterocyclic motif in medicinal chemistry. Available at: [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. This paper underscores the significance of benzimidazoles, which share a similar core structure to imidazolidinones, in medicinal chemistry due to their antitumor, anticancer, and antimicrobial activities. Available at: [Link]

  • (PDF) Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. This research demonstrates the synthesis and biological evaluation of imidazolidinone derivatives, showcasing their potential as antimicrobial agents. Available at: [Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. This study details the synthesis of various thioxoimidazolidin-4-one derivatives, providing examples of synthetic routes for related heterocyclic compounds. Available at: [Link]

  • Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) chelates in neutral system. This article describes the synthesis of a thioxoimidazolidine derivative, which is structurally related to the precursor of interest. Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. This review highlights the broad range of biological activities associated with imidazole-containing compounds, which are structurally related to imidazolidinones. Available at: [Link]

  • Prodrug strategies in developing antiviral nucleoside analogs. This paper discusses the importance of prodrug strategies, a concept applicable to the derivatization of the title precursor to improve bioavailability. Available at: [Link]

Application

Application Note &amp; Protocols: Selective Catalytic Hydrogenation of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Abstract This document provides a comprehensive technical guide for the selective catalytic hydrogenation of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate to its corresponding primary alcohol, 3-(3-methyl-2-oxoimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the selective catalytic hydrogenation of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate to its corresponding primary alcohol, 3-(3-methyl-2-oxoimidazolidin-1-yl)propan-1-ol. This transformation is a critical step in the synthesis of various functionalized intermediates for pharmaceutical and materials science research. Catalytic hydrogenation offers a sustainable and scalable alternative to stoichiometric metal hydride reagents.[1][2] This guide details two primary protocols: one employing a state-of-the-art homogeneous ruthenium-based catalyst for mild, selective reduction, and a second using a classic heterogeneous Raney® Nickel catalyst for comparison. We delve into the causality behind catalyst selection, provide detailed, step-by-step experimental procedures, and offer guidance on reaction monitoring, product purification, and troubleshooting.

Introduction and Strategic Overview

The reduction of esters to primary alcohols is a cornerstone transformation in organic synthesis. The target molecule, Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate, contains two carbonyl functionalities: a methyl ester and a cyclic urea (amide) within the imidazolidinone ring. The primary challenge and objective of this process is the chemoselective reduction of the ester group while preserving the structural integrity of the robust imidazolidinone ring.

Imidazolidinones are prevalent motifs in bioactive compounds and are generally stable.[3][4] However, harsh reaction conditions can potentially compromise the ring structure. Traditional methods using stoichiometric hydrides like lithium aluminum hydride (LiAlH₄) are effective but suffer from poor atom economy, hazardous workups, and scalability issues.[1] Catalytic hydrogenation, which utilizes molecular hydrogen (H₂) as the reductant, presents a greener, more efficient, and industrially viable alternative.[5]

This guide focuses on two distinct catalytic approaches:

  • Homogeneous Catalysis: Utilizes soluble transition-metal complexes, which often operate under significantly milder conditions of temperature and pressure, offering high selectivity.[2][6] Ruthenium complexes bearing pincer-type ligands are particularly effective due to bifunctional metal-ligand cooperation that facilitates hydrogen activation and substrate reduction.[7][8][9]

  • Heterogeneous Catalysis: Employs solid-supported catalysts that are easily separated from the reaction mixture. While often requiring more forcing conditions (higher temperature and pressure), they are highly valued for their recyclability and ease of use in industrial processes.[6][10] Raney® Nickel is a cost-effective and widely used catalyst for various hydrogenation reactions, including those of esters.[11][12]

Reaction Pathway Visualization

Caption: General reaction scheme for the catalytic hydrogenation.

Catalyst Selection: Rationale and Comparison

The choice of catalyst is the most critical parameter for a successful and selective hydrogenation. The decision between a homogeneous and heterogeneous system depends on the desired balance between reaction mildness, selectivity, cost, and operational simplicity.

  • Homogeneous Ruthenium Catalysts: Complexes such as those with PNN-pincer ligands or N-heterocyclic carbene (NHC) ligands have revolutionized ester hydrogenation.[2][7] They operate via a bifunctional mechanism where the metal center and a ligand-based N-H group cooperate to heterolytically cleave H₂ and deliver a hydride and a proton to the ester carbonyl.[7] This mechanism lowers the activation energy, allowing for reactions at significantly lower pressures (5-50 bar) and temperatures (50-120 °C) compared to traditional heterogeneous systems.[2][13] This mildness is paramount for preserving the sensitive functional groups on complex substrates.

  • Heterogeneous Raney® Nickel Catalyst: Raney® Nickel is a high-surface-area, sponge-like nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[11] It is a workhorse catalyst in industry due to its high activity and low cost.[14] However, it typically requires harsh conditions for ester reduction, often involving high hydrogen pressures (100-250 bar) and elevated temperatures (>150 °C).[6][12] While effective, these conditions increase the risk of side reactions, such as transamidation or ring degradation, although the imidazolidinone ring is expected to be robust.

Data Presentation: Catalyst System Comparison
Catalyst SystemRepresentative CatalystTypical Temp. (°C)Typical H₂ Pressure (bar)AdvantagesDisadvantages
Homogeneous [Ru(acac)₃] / Ligand Systems[13]80 - 12020 - 85High selectivity, mild conditions, good functional group tolerance.[2]Higher cost, potential for metal leaching, requires catalyst separation post-reaction.[10]
Heterogeneous Raney® Nickel[11]150 - 250100 - 250Low cost, easy to separate (filtration), recyclable, high activity.[14]Harsh conditions required, lower selectivity, potential for side reactions.[6]

Experimental Protocols

Safety Precaution: All hydrogenation reactions involving molecular hydrogen under pressure must be conducted in a certified high-pressure autoclave or reactor, behind a protective blast shield, and within a well-ventilated fume hood. Personnel must be properly trained in high-pressure operations.

Protocol 1: Homogeneous Hydrogenation using a Ruthenium-Based Catalyst

This protocol is designed for high selectivity under mild conditions, making it ideal for sensitive substrates and laboratory-scale synthesis.

A. Materials and Reagents

  • Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (Substrate)

  • Ruthenium(III) acetylacetonate [Ru(acac)₃] (Pre-catalyst)

  • MeC(CH₂PPh₂)₃ (TRIPHOS) (Ligand)

  • Methanol or Ethanol (Anhydrous, HPLC Grade) (Solvent)

  • Hydrogen (H₂) gas (UHP, 99.999%)

  • Argon (Ar) or Nitrogen (N₂) gas (High Purity)

  • High-pressure autoclave (e.g., Parr reactor) with magnetic stirring and temperature control

  • Standard laboratory glassware

B. Step-by-Step Procedure

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested. Place a magnetic stir bar inside.

  • Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, charge the autoclave with [Ru(acac)₃] (e.g., 0.01-0.1 mol%) and the phosphine ligand (e.g., 1.1 equivalents relative to Ru).

  • Substrate Addition: Add the solvent (e.g., 0.5 M concentration of substrate) to the autoclave, followed by the Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate.

  • System Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Connect it to a gas manifold. Purge the system by pressurizing with inert gas (Ar or N₂ to ~10 bar) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C). The reaction progress can be monitored by observing the pressure drop in the H₂ cylinder (for larger scale) or by taking aliquots at specific time points (for smaller scale).

  • Reaction Monitoring (Optional): To take an aliquot, cool the reactor to room temperature, vent the hydrogen pressure carefully, purge with inert gas, and quickly remove a sample via a sampling port. Analyze the sample by HPLC, GC-MS, or TLC to determine the conversion of the starting material.

  • Reaction Completion and Work-up: Once the reaction is complete (typically 4-24 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the system with inert gas.

  • Product Isolation: Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure (rotary evaporation). The crude product will contain the desired alcohol and the soluble ruthenium catalyst.

  • Purification: Purify the crude product using silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate to separate the polar alcohol product from any remaining starting material and the catalyst complex.

Protocol 2: Heterogeneous Hydrogenation using Raney® Nickel

This protocol is suitable for larger-scale synthesis where cost and catalyst recyclability are priorities.

A. Materials and Reagents

  • Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (Substrate)

  • Raney® Nickel (50% slurry in water, activated)

  • Ethanol or 2-Propanol (Solvent)

  • Hydrogen (H₂) gas (UHP, 99.999%)

  • Argon (Ar) or Nitrogen (N₂) gas (High Purity)

  • High-pressure autoclave with mechanical stirring (preferred for slurries)

B. Step-by-Step Procedure

  • Catalyst Preparation: Under a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst multiple times with the chosen reaction solvent (e.g., ethanol) to remove residual water. Caution: Raney® Nickel is pyrophoric when dry and must be kept wet with solvent at all times.

  • Reactor Loading: Transfer the solvent-wet Raney® Nickel to the autoclave as a slurry (typically 5-10% by weight relative to the substrate). Add the substrate and additional solvent to achieve the desired concentration (e.g., 0.5-1.0 M).

  • System Sealing and Purging: Seal the autoclave. Purge the system 3-5 times with inert gas, followed by 2-3 purges with low-pressure hydrogen to saturate the catalyst.

  • Pressurization: Pressurize the reactor with hydrogen to the target pressure (e.g., 150 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 180 °C). Monitor the reaction by observing the H₂ uptake from the supply cylinder.

  • Reaction Completion and Work-up: After the reaction is complete (indicated by the cessation of H₂ uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge with inert gas.

  • Catalyst Removal: Open the reactor. The Raney® Nickel catalyst can be separated by either:

    • Gravity Filtration: Carefully decant the supernatant liquid.

    • Magnetic Separation: If using a magnetic stir bar, it can be used to hold the magnetic Raney® Nickel at the bottom while decanting.

    • Celite Filtration: Filter the entire reaction mixture through a pad of Celite® to safely remove the fine catalyst particles. Ensure the filter cake is never allowed to dry. Quench the used catalyst on the filter paper with copious amounts of water.

  • Product Isolation and Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude alcohol is often of high purity but can be further purified by distillation or crystallization if necessary.

Analytical Methods and Characterization

Consistent and accurate monitoring is key to process optimization.

  • Reaction Progress:

    • HPLC: The preferred method. Use a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient. Monitor the disappearance of the starting material ester peak and the appearance of the more polar alcohol product peak.

    • GC-MS: Useful for confirming the mass of the product and identifying potential byproducts. Samples may require derivatization.[15][16]

    • TLC: A quick method for qualitative assessment. Stain with potassium permanganate to visualize the alcohol product.

  • Final Product Characterization:

    • ¹H and ¹³C NMR: Provides unambiguous structural confirmation. Key signals to look for: disappearance of the methyl ester singlet (~3.7 ppm in ¹H NMR) and the appearance of new methylene signals corresponding to the -CH₂-OH group.

    • FT-IR: Look for the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) for the alcohol. The amide C=O stretch (~1680 cm⁻¹) should remain.

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

General Experimental Workflow

The following diagram illustrates the logical flow from setup to final analysis for a typical catalytic hydrogenation experiment.

Experimental_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Analysis Analysis A Clean & Leak-Test Autoclave B Prepare/Wash Catalyst A->B C Load Catalyst, Substrate, & Solvent B->C D Seal & Purge System (Remove O₂) C->D E Pressurize with H₂ D->E F Heat & Stir E->F G Monitor Reaction (H₂ uptake, Aliquots) F->G G->F Continue Reaction H Cool & Vent Reactor G->H Reaction Complete I Separate Catalyst (Filtration) H->I J Remove Solvent (Rotovap) I->J K Purify Product (Chromatography) J->K L Characterize Product (NMR, IR, MS) K->L

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when scaling up the synthesis of Methyl 3-(3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when scaling up the synthesis of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9).

The imidazolidin-2-one (cyclic urea) scaffold is a privileged pharmacophore. However, efficiently appending the methyl propanoate moiety to the N3 position requires strict control over reaction kinetics and thermodynamics. This guide provides field-proven troubleshooting logic, self-validating protocols, and the mechanistic causality behind every experimental choice.

Synthesis Workflow & Pathway Visualization

There are two primary synthetic routes to access the target molecule. Choosing the correct route is the first step in optimizing your yield.

  • Route A (Aza-Michael Addition): Direct conjugate addition of 1-methylimidazolidin-2-one to methyl acrylate.

  • Route B (N-Alkylation): Nucleophilic substitution using methyl 3-bromopropanoate.

SynthesisWorkflow Start 1-Methylimidazolidin-2-one (Starting Material) RouteA Route A: Aza-Michael Addition (+ Methyl Acrylate) Start->RouteA RouteB Route B: N-Alkylation (+ Methyl 3-bromopropanoate) Start->RouteB CatA Catalyst: DBU (0.1-0.2 eq) Solvent-free or ACN, 60-80°C RouteA->CatA CatB Base: NaH or Cs2CO3 Solvent: DMF, 0°C to RT RouteB->CatB Product Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (Target Molecule) CatA->Product High Atom Economy CatB->Product Prone to Elimination

Comparative synthetic pathways for Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate.

Quantitative Route Comparison

To guide your route selection, the following table summarizes the typical performance metrics of both approaches based on process chemistry standards.

MetricRoute A: Aza-Michael AdditionRoute B: N-Alkylation
Typical Yield 85% - 95%50% - 65%
Atom Economy 100%~65% (Loss of HBr)
Reaction Time 4 - 12 hours12 - 24 hours
Primary Byproducts Unreacted starting materialElimination products (acrylates)
Scalability Excellent (Solvent-free possible)Moderate (Requires DMF/strong base)

Detailed Experimental Protocols

Protocol A: DBU-Catalyzed Aza-Michael Addition (Recommended)

Mechanistic Rationale: The aza-Michael addition of cyclic ureas is typically a third-order reaction where proton transfer is the rate-determining step ()[1]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as an excellent proton shuttle, significantly lowering the activation energy for the zwitterionic transition state ()[2].

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed pressure tube or round-bottom flask with 1-methylimidazolidin-2-one (1.0 equiv, 10 mmol, 1.00 g).

  • Reagent Addition: Add methyl acrylate (1.5 equiv, 15 mmol, 1.35 mL). Causality: An excess is used to drive the thermodynamically controlled equilibrium forward.

  • Catalyst Addition: Add DBU (0.1 equiv, 1.0 mmol, 150 µL). For highly concentrated conditions, use a minimal amount of anhydrous acetonitrile (ACN, 2 mL) or run neat if the mixture becomes a homogeneous melt.

  • Reaction: Seal the vessel, heat the mixture to 65 °C, and stir for 6–8 hours. Monitor conversion via LC-MS or TLC (eluent: EtOAc/MeOH 9:1).

  • Workup (Self-Validating Step): Cool to room temperature. Dilute with dichloromethane (DCM, 20 mL) and wash with 0.5 M HCl (10 mL) to selectively protonate and remove the DBU catalyst. Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure product.

Protocol B: N-Alkylation via Deprotonation (Alternative)

Mechanistic Rationale: Deprotonation of the cyclic urea generates a strong nucleophile. However, methyl 3-bromopropanoate is highly susceptible to base-induced E2 elimination, yielding methyl acrylate as an unwanted byproduct.

Step-by-Step Methodology:

  • Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12 mmol, 480 mg) in anhydrous DMF (10 mL) at 0 °C under argon.

  • Deprotonation: Slowly add a solution of 1-methylimidazolidin-2-one (1.0 equiv, 10 mmol, 1.00 g) in DMF (5 mL). Stir at 0 °C for 30 minutes until H2 gas evolution completely ceases.

  • Alkylation: Dropwise add methyl 3-bromopropanoate (1.1 equiv, 11 mmol, 1.20 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH4Cl (10 mL) at 0 °C. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers extensively with water (3 x 20 mL) to remove the DMF solvent, followed by brine. Dry over Na2SO4 and concentrate.

Troubleshooting Guide & FAQs

Q1: My Aza-Michael addition (Route A) is stalling at 50-60% conversion. How do I push it to completion? Expert Insight: Aza-Michael additions are highly reversible and thermodynamically controlled. If the reaction stalls, it has likely reached equilibrium.

  • Solution 1 (Concentration): Run the reaction at a higher concentration or completely solvent-free. Removing the solvent shifts the equilibrium toward the product side according to Le Chatelier's principle ()[3].

  • Solution 2 (Acceptor Excess): Increase the equivalents of methyl acrylate from 1.1 to 1.5 or 2.0. Since methyl acrylate is volatile (bp ~80 °C), ensure your reaction vessel is properly sealed to prevent it from escaping the liquid phase during heating.

Q2: In the N-alkylation route (Route B), I am getting poor yields and seeing a lot of methyl acrylate forming. Why? Expert Insight: You are observing competing E2 elimination. The conjugate base of 1-methylimidazolidin-2-one is strongly basic, and methyl 3-bromopropanoate has highly acidic alpha-protons adjacent to the ester carbonyl.

  • Solution: Switch from NaH to a milder, bulkier base like Cesium Carbonate (Cs2CO3) ()[4]. Cs2CO3 provides sufficient basicity for N-alkylation (the "cesium effect" enhances nucleophilicity) while minimizing E2 elimination. Alternatively, abandon Route B and use Route A, which inherently utilizes the methyl acrylate rather than fighting its formation.

Q3: How do I efficiently remove unreacted 1-methylimidazolidin-2-one without tedious chromatography? Expert Insight: Both the starting material and the product are highly polar, making standard silica gel chromatography difficult due to tailing spots.

  • Solution: 1-methylimidazolidin-2-one is highly water-soluble. If your conversion is >85%, you can often remove the residual starting material by dissolving the crude mixture in a moderately polar solvent like EtOAc or 2-MeTHF and washing it 2-3 times with a half-saturated brine solution. The product will remain in the organic layer, while the starting material partitions into the aqueous phase.

Troubleshooting Logic Diagram

TroubleshootingLogic Issue Low Yield Detected (< 70%) Check1 Check Reaction Profile (TLC / LC-MS) Issue->Check1 Unreacted High Unreacted Starting Material (Equilibrium Stalled) Check1->Unreacted Route A Issue Byproducts Multiple Byproducts Detected (Elimination/Degradation) Check1->Byproducts Route B Issue Sol1 Run Solvent-Free Increase Methyl Acrylate Eq. Unreacted->Sol1 Sol2 Switch Base (e.g., to Cs2CO3) or Switch to Route A Byproducts->Sol2

Diagnostic workflow for troubleshooting low synthesis yields.

References

  • Title: Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol Source: MDPI URL: [Link]

  • Title: Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles Source: Semantic Scholar URL: [Link]

  • Title: Development of a DABCO-Succinic Acid Based Catalytic System for the Aza-Michael Addition and Aza-Michael/Knoevenagel Tandem Reaction Source: ACS Publications URL: [Link]

  • Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates Source: RSC Advances URL: [Link]

Sources

Optimization

Troubleshooting impurities in Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate extraction

Technical Support Center: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate Extraction For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for impurities encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate Extraction

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for impurities encountered during the extraction of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate. As Senior Application Scientists, we offer insights grounded in chemical principles to resolve common and complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found after the extraction of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate?

A1: Impurities typically arise from unreacted starting materials, side-products from the synthesis, or degradation of the target molecule. Common impurities include:

  • Unreacted Starting Materials: Such as 1-methyl-2-imidazolidinone and methyl acrylate.

  • Hydrolysis Product: 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid, resulting from the hydrolysis of the methyl ester.

  • Side-Products: Including oligomers or polymers from the Michael addition of methyl acrylate.

  • Solvent-Related Impurities: Residual solvents from the reaction or extraction process.

Q2: My organic and aqueous layers are not separating properly, forming an emulsion. What should I do?

A2: Emulsion formation is a frequent issue in liquid-liquid extractions, often caused by high concentrations of surfactant-like compounds or vigorous shaking. To break an emulsion, you can:

  • Allow the mixture to stand: Sometimes, time is all that is needed for the layers to separate.

  • Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, promoting phase separation.

  • Gentle swirling instead of vigorous shaking: This minimizes the formation of emulsions in the first place.

  • Centrifugation: This can help to break up the emulsified layer.

  • Filtration: Passing the mixture through a phase separation filter paper can be effective.

Q3: I am observing a significant loss of my product during the aqueous washes. How can I minimize this?

A3: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate has some water solubility due to its polar functional groups. To minimize product loss:

  • Use brine for washing: This can "salt out" the product from the aqueous layer, pushing it into the organic phase.

  • Back-extract the aqueous layers: Combine all aqueous washes and extract them with a fresh portion of the organic solvent to recover any dissolved product.

  • Minimize the volume and number of aqueous washes: Use just enough to remove the impurities.

  • Adjust the pH: Ensure the aqueous phase pH is neutral. Acidic or basic conditions can promote hydrolysis of the ester.

In-Depth Troubleshooting Guides

Problem 1: Persistent Impurity Peak Identified as the Corresponding Carboxylic Acid

Root Cause Analysis:

The presence of 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid is a clear indication of ester hydrolysis. This can be catalyzed by acidic or basic residues from the reaction work-up or by prolonged contact with water, especially at elevated temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for carboxylic acid impurity.

Detailed Protocol: Acidic Impurity Removal

  • Initial Extraction: After the initial reaction quenching, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Bicarbonate Wash: Wash the organic layer with a 5% aqueous sodium bicarbonate solution. This will react with the acidic impurity, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

  • Water Wash: Follow with a wash using deionized water to remove any remaining bicarbonate.

  • Brine Wash: Finally, wash with brine to remove excess water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Unreacted 1-methyl-2-imidazolidinone Remaining in the Final Product

Root Cause Analysis:

1-methyl-2-imidazolidinone is a polar starting material and can be difficult to remove completely with standard organic solvents due to its partial solubility in both aqueous and organic phases.

Troubleshooting Strategies:

  • Optimize Reaction Stoichiometry: Ensure that methyl acrylate is used in a slight excess to drive the reaction to completion.

  • Aqueous Washes: Perform multiple washes with water or brine to remove the highly water-soluble 1-methyl-2-imidazolidinone.

  • Solvent System Modification: Consider using a less polar organic solvent for the extraction, which may reduce the co-extraction of the polar starting material.

Data Summary: Solvent Properties for Extraction

SolventPolarity IndexBoiling Point (°C)Water SolubilityComments
Dichloromethane3.139.61.3 g/100 mLGood for initial extraction, can form emulsions.
Ethyl Acetate4.477.18.3 g/100 mLGood alternative, less prone to emulsions.
Toluene2.4110.60.05 g/100 mLMay reduce solubility of polar impurities.
Problem 3: Formation of Oligomeric/Polymeric Byproducts

Root Cause Analysis:

The Michael addition reaction can sometimes lead to the formation of oligomers or polymers, especially if the reaction temperature is too high or the reaction time is too long. These byproducts are often difficult to remove by simple extraction.

Troubleshooting and Purification:

  • Reaction Control: Maintain a lower reaction temperature and monitor the reaction progress closely by techniques like TLC or HPLC to avoid over-reaction.

  • Column Chromatography: If extraction fails to remove these byproducts, purification by column chromatography over silica gel is often necessary. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from higher molecular weight impurities.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel to this solution to form a slurry.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with hexane and gradually increase the polarity by adding ethyl acetate. Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods for Purity Assessment

To accurately assess the purity of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate and identify impurities, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main component and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the identification of unknown impurities and quantification of known ones.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
  • Tips for Troubleshooting Liquid-Liquid Extraction - K-Jhil.
  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments.
  • Troubleshooting Liquid-Liquid Extraction Columns Evalu
  • Preparation of fatty acid methyl esters for gas-liquid chrom
  • Chemistry & Biology Interface.
  • Problems with extractions - Chemistry Teaching Labs - University of York.
  • Isomerization during hydrolysis of a methyl ester : r/Chempros - Reddit.
  • Hydrolysis of methyl esters - US4185027A - Google P
  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European P
  • Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) chelates in neutral system - Polish Journal of Chemical Technology.
  • hydrolysis of esters - Chemguide.
  • Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones: Cocatalyst Effects and Evidence for an Enamine Intermedi
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - MDPI.
  • Michael Addition Reaction, Mechanism & Applic
  • Michael addition reaction - Wikipedia.
  • The Michael Addition Reaction and Conjug
  • Michael addition fragment based synthesis approach for imidazolidinones.
  • 5-(2-Methylsulfanylethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one - MDPI.
  • Synthesis of 3-[3-(2-Nitro-1H-imidazol-1-yl)propyl]-2-oxazolidinone - PrepChem.com.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions | The Journal of Organic Chemistry - ACS Public
  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one deriv
  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology - PubMed.
  • CN102030711A - Synthesis method of 2-imidazolidinone - Google P
  • A Solvent-Free Method for Substituted Imidazolidin-4-ones Synthesis.
  • Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles - JYX: JYU.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • (PDF) DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF METHYLISOTHIAZOLINONE AND METHYLCHLOROISOTHIAZOLINONE IN COSMETIC PRODUCTS USING MATRIX SOLID-PHASE DISPERSION COUPLED TO GAS CHROM
Troubleshooting

Reducing unwanted side-products during Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate. This document is designed for researchers, chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific aza-Michael addition. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reaction, minimize unwanted side-products, and ensure high purity and yield.

Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for synthesizing Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate?

The synthesis is a classic aza-Michael addition, which is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1] In this case, the nitrogen atom of 1-methyl-2-oxoimidazolidinone (the Michael donor) attacks the β-carbon of methyl acrylate (the Michael acceptor). The reaction is typically facilitated by a base catalyst, although catalyst-free conditions at elevated temperatures have also been reported for similar reactions.[2] The primary driving force is the energetically favorable formation of a new carbon-nitrogen σ-bond.[3]

G cluster_reactants Reactants cluster_product Desired Product R1 1-Methyl-2-oxo- imidazolidinone P1 Methyl 3-(3-methyl-2-oxo- imidazolidin-1-yl)propanoate R1->P1 + R2 Methyl Acrylate R2->P1 Aza-Michael Addition (Base Catalyst)

Caption: Primary reaction pathway for synthesis.

Q2: I'm observing a side-product with a mass of [M+86.09]. What is it and how can I prevent it?

This mass corresponds to the addition of a second molecule of methyl acrylate (molecular weight ≈ 86.09 g/mol ) to your desired product. This is a common side-reaction in Michael additions known as double addition or di-adduct formation .

Causality: Although the nitrogen atom in the desired product is part of a urea and is sterically more hindered, it can still possess sufficient nucleophilicity to react with another molecule of methyl acrylate, especially under forcing conditions (e.g., high temperature, prolonged reaction time, or excess methyl acrylate).

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 or a slight excess (e.g., 1.05 equivalents) of the 1-methyl-2-oxoimidazolidinone nucleophile relative to methyl acrylate. This ensures the acceptor is consumed before it can react with the product.

  • Lower Reaction Temperature: High temperatures increase reaction rates indiscriminately. Running the reaction at a lower temperature, even if it requires a longer time, can significantly improve selectivity and disfavor the second addition. For sensitive Michael additions, starting at temperatures as low as -20°C has been shown to prevent side-reactions.[4]

  • Slow Addition of Acceptor: Add the methyl acrylate slowly (e.g., via syringe pump) to the reaction mixture containing the nucleophile and catalyst. This keeps the instantaneous concentration of the acceptor low, favoring the reaction with the more nucleophilic starting material over the product.

Q3: My reaction mixture has become viscous or solidified, and my yield of the desired product is very low. What's happening?

This is a classic sign of the polymerization of methyl acrylate . Methyl acrylate is an activated alkene and can readily undergo free-radical or anionic polymerization, especially at elevated temperatures or in the presence of basic catalysts.[5]

Causality: The conditions used to promote the desired aza-Michael addition (heat, base) can also initiate the polymerization of the Michael acceptor.

Troubleshooting Steps:

  • Use Fresh, Inhibited Monomer: Ensure your methyl acrylate is fresh and contains a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). If you need to remove the inhibitor for specific reasons, use the monomer immediately.

  • Reduce Reaction Temperature: This is the most effective way to prevent polymerization. Microwave-assisted syntheses have shown that high yields can sometimes be achieved at lower temperatures with significantly reduced reaction times, which also minimizes polymerization.[5]

  • Degas the Reaction Mixture: While less common for Michael additions than for radical reactions, removing oxygen by bubbling an inert gas (N₂ or Ar) through the solvent can sometimes help, as oxygen can be involved in complex initiation pathways.

  • Catalyst Choice: Very strong bases can aggressively promote anionic polymerization. Consider using a milder or organocatalytic system, such as N-methylimidazole, which has been shown to be effective for aza-Michael additions of N-heterocycles.[6]

Q4: My conversion is poor, with significant amounts of starting material left even after a long reaction time. How can I drive the reaction to completion?

Poor conversion is typically due to insufficient activation of the reactants or a reversible reaction equilibrium.

Causality: The nucleophilicity of the nitrogen in 1-methyl-2-oxoimidazolidinone may be lower than that of a simple amine. The reaction may require a suitable catalyst to proceed at a reasonable rate. Additionally, aza-Michael additions can be reversible, especially with prolonged heating.[4]

Troubleshooting Steps:

  • Catalyst Optimization: If running catalyst-free, introduce a suitable catalyst. If already using one, consider screening alternatives.

    • Bases: Common choices include DBU, NaOH, or DIPEA.[7] Start with catalytic amounts (e.g., 5-10 mol%).

    • Organocatalysts: N-methylimidazole in a polar aprotic solvent like DMSO has proven highly efficient for these types of reactions.[6]

  • Solvent Effects: The reaction medium can significantly influence the rate. Polar aprotic solvents like DMF or DMSO can accelerate the reaction compared to non-polar solvents.

  • Increase Temperature Carefully: While high temperatures can cause side-products, a moderate increase (e.g., from room temperature to 50-70°C) can often overcome the activation barrier without significant decomposition or side-product formation. Monitor the reaction closely by TLC or HPLC.[6]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy.[5]

Troubleshooting Guide
Symptom / Observation Potential Cause Recommended Solution & Rationale
Major peak at [M+86] in MS Di-adduct Formation: The product has reacted with a second molecule of methyl acrylate.1. Adjust Stoichiometry: Use a slight excess of 1-methyl-2-oxoimidazolidinone. 2. Slow Addition: Add methyl acrylate dropwise to maintain its low concentration. 3. Lower Temperature: Reduce thermal energy to favor the more reactive primary addition.[4]
Reaction becomes a solid/gel Polymerization of Methyl Acrylate: The Michael acceptor has polymerized under the reaction conditions.1. Lower Temperature: Drastically reduce the reaction temperature. 2. Check Inhibitor: Use fresh methyl acrylate containing a polymerization inhibitor. 3. Milder Catalyst: Switch from a strong base to a milder one or an organocatalyst.[6]
Low Conversion / High Starting Material 1. Insufficient Activation: The catalyst is ineffective or absent. 2. Reversibility: The reaction is at an unfavorable equilibrium.1. Screen Catalysts: Test bases (DBU, NaOH) or organocatalysts (N-methylimidazole).[6][7] 2. Change Solvent: Use a polar aprotic solvent like DMSO or DMF. 3. Moderate Heat: Increase temperature incrementally (e.g., to 70°C) while monitoring for side-products.[6]
Multiple unknown peaks in HPLC Degradation/Complex Side Reactions: Reactants or product may be unstable under the conditions.1. Simplify Conditions: Start with a catalyst-free reaction at a moderate temperature to establish a baseline. 2. Lower Temperature: Run the reaction at a lower temperature for a longer time.[4] 3. Purify Reactants: Ensure the purity of starting materials, as impurities can act as catalysts for side reactions.
Visualized Workflow: Troubleshooting Impurity Formation

G Start Start Synthesis Analyze Analyze Crude Product (HPLC, LC-MS) Start->Analyze CheckPurity Purity > 95%? Analyze->CheckPurity Success Purify & Characterize CheckPurity->Success Yes Troubleshoot Identify Primary Impurity CheckPurity->Troubleshoot No DiAdduct Di-adduct ([M+86]) Troubleshoot->DiAdduct Mass Spec Polymer Polymerization Troubleshoot->Polymer Physical Observation LowConv Low Conversion Troubleshoot->LowConv Chromatography Sol_DiAdduct Adjust Stoichiometry & Lower Temperature DiAdduct->Sol_DiAdduct Sol_Polymer Lower Temperature & Use Fresh Acrylate Polymer->Sol_Polymer Sol_LowConv Optimize Catalyst & Solvent LowConv->Sol_LowConv Sol_DiAdduct->Start Re-run Sol_Polymer->Start Re-run Sol_LowConv->Start Re-run

Caption: A logical workflow for troubleshooting common synthesis issues.

Protocols
Protocol 1: Optimized High-Purity Synthesis

This protocol is designed to minimize side-product formation by controlling temperature and catalyst loading.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1-methyl-2-oxoimidazolidinone (1.0 eq) and anhydrous DMSO (to make a 0.5 M solution).

  • Catalyst Addition: Add N-methylimidazole (0.05 eq) to the stirred solution.[6]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reactant Addition: Add fresh, inhibitor-containing methyl acrylate (1.0 eq) dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC every 4 hours. If the reaction is sluggish, gently warm to 40-50°C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.[8]

Protocol 2: Analytical Characterization by HPLC

This method provides a baseline for assessing the purity of the crude reaction mixture and the final product.

  • System: HPLC with UV-DAD detector.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.[9]

This method should provide good separation between the relatively polar 1-methyl-2-oxoimidazolidinone, the non-polar methyl acrylate, and the product of intermediate polarity. Impurities like the di-adduct will typically have a longer retention time than the desired product.

References
  • Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [PMC Version]. Available at: [Link]

  • Karia, P. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Lin, X. F., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Japan Industrial Safety and Health Association. Analytical Methods. Available at: [Link]

  • American Chemical Society Publications. (2006). Enantioselective Organocatalytic Michael Addition Reactions between N-Heterocycles and Nitroolefins. Organic Letters. Available at: [Link]

  • IJSDR. (2019). Michael Addition Reaction Under Green Chemistry. International Journal of Scientific Development and Research. Available at: [Link]

  • Lorenc, M., et al. (2020). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Analytical Methods. Accepted Manuscript. Available at: [Link]

  • Royal Society of Chemistry. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (2018). Conversions after given time of the aza‐Michael addition of 1 and 2 to.... Available at: [Link]

  • ResearchGate. (2002). (PDF) Catalytic, Enantioselective Michael Addition Reactions. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). AAPS PharmSciTech. Available at: [Link]

  • Hattan, C. M., & Shojaie, J. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Synthetic Communications. Available at: [Link]

  • Yousif Ahamed, S., et al. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]

  • Google Patents. (1995). JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone.
  • Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Available at: [Link]

  • PubMed. (2023). Purification and characterization of 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase involved in ergothioneine utilization in Burkholderia sp. HME13. Available at: [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications. Available at: [Link]

  • Canto, R. F. S., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. Available at: [Link]

  • Chemical Review and Letters. (2025). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Available at: [Link]

  • Polish Journal of Chemical Technology. (2021). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) chelates in neutral system. Available at: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2018). International Journal of Drug Delivery Technology. Available at: [Link]

  • PubMed. (2013). Synthesis of 3-(1-Methyl-1 H-imidazol-2-ylthio)propanoic Acid and ( E)-3-(1-Methyl-1 H-imidazol-2-ylthio)acrylic Acid. Available at: [Link]

  • Indian Journal of Chemistry. (2025). Effect of temperature and solvents on thermo-physical properties of pyrimidine substituted thiazolidinone derivatives at three different temperatures. Available at: [Link]

  • MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]

  • Google Patents. (2019). METHOD FOR PREPARING LENALIDOMIDE - European Patent Office - EP 3789385 A1.
  • American Chemical Society Publications. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). “On-water” synthesis of thioxoimidazolidinone-isatin/ninhydrin conjugates, followed by temperature-induced dehydration by a ZnMnO3@Ni(OH)2 nano-catalyst. Green Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Welcome to the technical support guide for Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. As a molecule with distinct polar and non-polar regions, achieving the desired concentration can be a significant hurdle. This guide provides a structured, science-first approach to systematically diagnosing and overcoming these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide immediate context and direction.

Q1: What are the likely solubility characteristics of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate based on its structure?

A: The structure of this molecule contains two key functional domains that dictate its solubility behavior:

  • A Polar Head Group: The 3-methyl-2-oxoimidazolidin-1-yl moiety is a cyclic urea derivative. The presence of the carbonyl (C=O) group and nitrogen atoms makes this part of the molecule highly polar and a strong hydrogen bond acceptor. Such structures are often soluble in polar aprotic solvents.

  • A Non-Polar/Weakly Polar Tail: The methyl propanoate group (-CH2-CH2-COOCH3) is less polar. The ester group contributes some polarity, but the ethylene linker is non-polar.

This dual nature means the compound is amphiphilic. It is unlikely to be highly soluble in very non-polar solvents (like hexane) or some moderately polar solvents that cannot satisfy its hydrogen bonding requirements. Its best solubility is anticipated in highly polar aprotic solvents.

Q2: I tried dissolving the compound in toluene and ethyl acetate with poor results. Why?

A: This is a classic case of polarity mismatch.

  • Toluene is an aromatic, non-polar solvent. It lacks the ability to form the strong dipole-dipole interactions or accept the hydrogen bonds required to solvate the polar cyclic urea head of your molecule.

  • Ethyl Acetate is a moderately polar solvent but is primarily a hydrogen bond acceptor with limited ability to solvate highly polar functional groups compared to solvents like DMSO or NMP. The energy gained by solvating the molecule is insufficient to overcome the strong intermolecular forces (crystal lattice energy) of the solid compound.

Q3: Can I simply heat the mixture to improve solubility?

A: Yes, increasing the temperature often increases solubility. Dissolution is typically an endothermic process, meaning the solubility of a solid in a liquid increases with temperature. However, this approach must be used with caution:

  • Compound Stability: You must first confirm the thermal stability of your compound. Heating could lead to degradation, which would compromise your experiment. A preliminary test would be to heat a small sample and re-analyze it (e.g., by LC-MS or NMR) to check for impurities.

  • Supersaturation and Precipitation: If you dissolve the compound at a high temperature and then cool the solution to ambient temperature for your experiment, the solution will become supersaturated, and the compound will likely precipitate out. This can be useful for crystallization but is problematic for solution-based assays.[1]

Part 2: A Systematic Guide to Troubleshooting Solubility

If the FAQs have not resolved your issue, this section provides a logical, step-by-step workflow for systematically identifying an effective solvent system.

Step 1: The "Why" - Beyond Polarity with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a useful starting point, but it can be too simplistic. A more powerful framework is the Hansen Solubility Parameters (HSP), which deconstructs solubility into three components.[2][3][4] For a solute to dissolve in a solvent, their HSP values must be similar.

The three parameters are:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Your molecule, Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate, likely has moderate δD , a high δP due to the polar cyclic urea, and a moderate-to-high δH as a hydrogen bond acceptor. The goal is to find a solvent or solvent blend that matches these parameters.

cluster_HSP Hansen Solubility Space Solute Your Compound (δD_c, δP_c, δH_c) GoodSolvent1 Good Solvent 1 GoodSolvent2 Good Solvent 2 PoorSolvent1 Poor Solvent 1 Blend Solvent Blend PoorSolvent1->Blend Mix PoorSolvent2 Poor Solvent 2 PoorSolvent2->Blend Mix caption Fig 1: Hansen Solubility Sphere Concept.

Caption: Fig 1: The Hansen Solubility Sphere. Solvents inside the sphere are likely to dissolve the solute, while those outside will not. A blend of two poor solvents can fall within the sphere.

Step 2: A Practical Approach to Solvent Screening

A systematic screening process is the most reliable way to find a suitable solvent. Start with a broad range of solvents, paying attention to polarity and hydrogen bonding capability.

Table 1: Properties of Recommended Screening Solvents

Solvent Polarity Index[5] Type Expected Performance & Rationale
Hexane 0.0 Non-polar Aliphatic Poor. Lacks polarity to interact with the cyclic urea headgroup.
Toluene 2.4 Non-polar Aromatic Poor. Cannot satisfy the polar and H-bonding needs of the solute.
Dichloromethane (DCM) 3.1 Moderately Polar Aprotic Poor to Moderate. May offer some solubility but likely insufficient for high concentrations.
Acetone 5.1 Polar Aprotic Moderate. Higher polarity than DCM, but may still be a weak solvent.
Acetonitrile (ACN) 5.8 Polar Aprotic Moderate to Good. A good candidate due to its high polarity.
Ethanol/Methanol 5.2 / 5.1 Polar Protic Moderate. Can act as H-bond donors and acceptors, but the alkyl chain may limit interaction.
Tetrahydrofuran (THF) 4.0 Polar Aprotic Moderate. Ethers are good H-bond acceptors.
Dimethylformamide (DMF) 6.4 Polar Aprotic Good to Excellent. High polarity and H-bond accepting capability. A strong candidate.
Dimethyl Sulfoxide (DMSO) 7.2 Polar Aprotic Good to Excellent. One of the most powerful polar aprotic solvents. High likelihood of success.

| N-Methyl-2-pyrrolidone (NMP) | 6.5 (Implied) | Polar Aprotic | Excellent. Structurally similar to the solute's headgroup. Often an excellent solvent for such compounds.[6][7] |

Screening Protocol:

  • Add a pre-weighed amount of your compound (e.g., 10 mg) to a small vial.

  • Add a measured volume of solvent (e.g., 0.5 mL) to achieve a target concentration (e.g., 20 mg/mL).

  • Vortex vigorously for 2 minutes.

  • Observe and record if the solid is fully dissolved, partially dissolved, or insoluble.

  • If not fully dissolved, allow the vial to agitate at room temperature for 24 hours to ensure equilibrium is reached.[8]

  • Re-observe and record the final solubility.

Step 3: The Power of Co-Solvents

If no single solvent provides the desired solubility, a co-solvent system is the next logical step. A mixture of two solvents can have solubility properties that are superior to either individual solvent.[9][10] This is particularly effective for amphiphilic molecules. For your compound, a good strategy would be to blend a highly polar solvent with a less polar one.

start Start: Low Solubility screen Step 1: Single Solvent Screen (DCM, ACN, DMSO, etc.) start->screen check1 Solubility Adequate? screen->check1 cosolvent Step 2: Design Co-Solvent System (e.g., DCM/Methanol, THF/DMSO) check1->cosolvent No success Success: Proceed with Experiment check1->success Yes check2 Solubility Adequate? cosolvent->check2 temperature Step 3: Introduce Temperature (Heat to 40-60°C with stability check) check2->temperature No check2->success Yes check3 Solubility Adequate? temperature->check3 advanced Step 4: Advanced Methods (Formulation, Surfactants, etc.) check3->advanced No check3->success Yes fail Re-evaluate Experiment (May require different approach) advanced->fail caption Fig 2: Systematic Troubleshooting Workflow.

Caption: Fig 2: A logical workflow for systematically addressing solubility challenges, from basic screening to more advanced techniques.

Co-Solvent Testing Protocol:

  • Select a promising polar solvent (e.g., DMSO) and a less polar but miscible solvent (e.g., DCM or THF).

  • Prepare a series of blends in different ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

  • Repeat the solubility test from Step 2 with your compound in each blend. You may find a "sweet spot" where solubility is maximized.

Step 4: Advanced Strategies for Recalcitrant Cases

If the above methods fail, more advanced formulation strategies, common in the pharmaceutical industry, may be necessary.[11][12]

  • Use of Surfactants: Low concentrations of a surfactant can form micelles that encapsulate the compound, increasing its apparent solubility.[13]

  • Particle Size Reduction: If you have a sufficient quantity of solid material, techniques like micronization can increase the surface area-to-volume ratio, which can improve the dissolution rate.[9]

  • Solid-State Analysis: The issue could be related to the solid form (polymorphism). Different crystal polymorphs of the same compound can have vastly different solubilities. An amorphous form is almost always more soluble than a crystalline one. Consider analyzing your solid by techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to understand its solid-state properties.[8]

Part 3: Detailed Experimental Protocols

For reliable and reproducible results, standardized protocols are essential.

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method for measuring thermodynamic solubility.[8]

  • Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a precise volume of each solvent or co-solvent blend to be tested into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24-48 hours. This long duration is critical to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For a more robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant from the top of the liquid, being extremely careful not to disturb the solid pellet.

  • Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Verification (Optional but Recommended): Recover the solid pellet and analyze it (e.g., by DSC or XRPD) to confirm that the compound has not changed its crystalline form or degraded during the experiment.[8]

References
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

  • Wegiel, L. A., et al. (2013). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Molecular Pharmaceutics. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • High Purity Solvents. (n.d.). 872-50-4 CAS | N-METHYL 2-PYRROLIDONE. Retrieved from [Link]

  • Unknown Source. Polarity of Solvents. (Link unavailable)
  • Unknown Source. Solvent Polarities. (Link unavailable)
  • Chemistry LibreTexts. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Brenntag. (n.d.). Buy N-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. Retrieved from [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]

  • PharmSky. (2026, March 12). Overcoming Solubility Challenges in Early-Phase Drug Formulation. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • IJPRA. (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate vs. its Ethyl Ester Analog

A Guide for Researchers in Drug Development In the landscape of pharmaceutical development, the selection of appropriate synthons and intermediates is a critical decision that profoundly influences reaction efficiency, y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

In the landscape of pharmaceutical development, the selection of appropriate synthons and intermediates is a critical decision that profoundly influences reaction efficiency, yield, and ultimately, the economic viability of a drug candidate. The choice between seemingly similar ester analogs, such as methyl and ethyl esters, can have significant downstream consequences. This guide provides a comprehensive comparative analysis of the reactivity of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate and its corresponding ethyl ester, Ethyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a mechanistic exploration of the factors governing the reactivity of these two compounds. We will delve into proposed experimental designs to elucidate these differences and provide the scientific rationale behind these choices, empowering you to make more informed decisions in your synthetic campaigns.

Introduction: The Subtle but Significant Role of the Ester Group

The imidazolidinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The N-alkylation of this core with a propanoate side chain introduces a versatile chemical handle—the ester. This functional group is a gateway to a multitude of subsequent chemical transformations, most notably amide bond formation, which is fundamental to the synthesis of many drug candidates.

The choice between a methyl and an ethyl ester is often perceived as trivial. However, subtle differences in steric hindrance and electronic effects can lead to significant variations in reaction kinetics and product distribution. The methyl ester, being less sterically hindered, is generally expected to be more reactive towards nucleophilic attack. Conversely, the ethyl group, while only one methylene unit larger, can introduce sufficient steric bulk to slow down reactions, potentially leading to cleaner reaction profiles and reduced side-product formation in certain contexts.

This guide will provide a framework for quantifying these differences through a series of well-defined experiments.

Proposed Experimental Design for Comparative Reactivity Analysis

To objectively compare the reactivity of the methyl and ethyl ester analogs, we propose a series of parallel experiments under identical conditions. The primary reactions of interest are hydrolysis and aminolysis, as these are highly relevant to the downstream applications of these intermediates.

Comparative Hydrolysis

The rate of hydrolysis can serve as a direct measure of the ester's susceptibility to nucleophilic attack by water.

Experimental Protocol:

  • Preparation of Stock Solutions: Prepare 0.1 M solutions of both Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate and Ethyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate in a 1:1 mixture of acetonitrile and water.

  • Reaction Initiation: To 10 mL of each stock solution, add 1 mL of 1 M sodium hydroxide solution to initiate hydrolysis.

  • Time-Course Monitoring: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 1 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding 100 µL of 1 M hydrochloric acid.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining ester and the formed carboxylic acid.

  • Data Analysis: Plot the concentration of the ester versus time for both compounds and determine the initial reaction rates.

Diagram of the Hydrolysis Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare 0.1 M Stock Solutions (Methyl and Ethyl Esters) initiate Initiate Hydrolysis (Add 1 M NaOH) prep_stock->initiate 10 mL monitor Monitor Reaction Over Time (0-120 min) initiate->monitor quench Quench Aliquots (Add 1 M HCl) monitor->quench 1 mL aliquots hplc HPLC Analysis quench->hplc data Data Analysis (Determine Reaction Rates) hplc->data

Caption: Workflow for comparative hydrolysis experiment.

Comparative Aminolysis

Aminolysis is a critical reaction for the synthesis of amide-containing drug molecules. We will use benzylamine as a model nucleophile.

Experimental Protocol:

  • Reactant Preparation: In separate reaction vessels, dissolve 1 mmol of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate and 1 mmol of Ethyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate in 10 mL of anhydrous dimethylformamide (DMF).

  • Nucleophile Addition: To each reaction vessel, add 1.1 mmol of benzylamine.

  • Reaction Monitoring: Monitor the progress of the reaction at room temperature by taking aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the consumption of the starting ester and the formation of the corresponding amide.

  • Data Analysis: Plot the percentage conversion to the amide product as a function of time for both esters.

Diagram of the Aminolysis Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis dissolve Dissolve Ester (1 mmol) in Anhydrous DMF (10 mL) add_amine Add Benzylamine (1.1 mmol) dissolve->add_amine monitor Monitor Reaction at RT (0-24 hours) add_amine->monitor gcms GC-MS Analysis of Aliquots monitor->gcms data Data Analysis (Plot % Conversion vs. Time) gcms->data

Caption: Workflow for comparative aminolysis experiment.

Expected Results and Data Presentation

The experimental data should be tabulated for a clear and direct comparison.

Table 1: Comparative Hydrolysis Rates

CompoundInitial Rate (M/s)Half-life (min)
Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate[Experimental Value][Experimental Value]
Ethyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate[Experimental Value][Experimental Value]

Table 2: Comparative Aminolysis Conversion

Time (hours)% Conversion (Methyl Ester)% Conversion (Ethyl Ester)
1[Experimental Value][Experimental Value]
2[Experimental Value][Experimental Value]
4[Experimental Value][Experimental Value]
8[Experimental Value][Experimental Value]
24[Experimental Value][Experimental Value]

Mechanistic Interpretation and Discussion

The anticipated outcome of these experiments is that the methyl ester will exhibit a faster rate of reaction in both hydrolysis and aminolysis. This can be attributed to the following factors:

  • Steric Hindrance: The smaller size of the methyl group compared to the ethyl group presents a lower steric barrier to the incoming nucleophile (hydroxide or benzylamine). This facilitates the formation of the tetrahedral intermediate, which is the rate-determining step in these reactions.

  • Electronic Effects: While the electronic donating effects of methyl and ethyl groups are similar, the slightly greater inductive effect of the ethyl group can marginally decrease the electrophilicity of the ester carbonyl carbon, contributing to a slower reaction rate.

The quantitative data from the proposed experiments will allow for a precise determination of the magnitude of these effects. A significantly faster reaction rate for the methyl ester would suggest its use in processes where rapid conversion is desired. Conversely, if the ethyl ester reacts more slowly but with higher selectivity or fewer side products (which should also be monitored by HPLC and GC-MS), it might be the preferred choice for more complex syntheses where control is paramount.

Conclusion and Recommendations

The choice between Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate and its ethyl ester analog is not merely a matter of cost or availability. It is a strategic decision that can impact the efficiency and outcome of a synthetic route. Based on fundamental principles of organic chemistry, the methyl ester is predicted to be the more reactive of the two.

We strongly recommend that researchers perform the comparative experiments outlined in this guide to generate in-house data specific to their reaction conditions. This empirical approach will provide the most reliable basis for selecting the optimal reagent, ultimately leading to more robust and efficient drug development processes.

References

  • Organic Chemistry, 12th Edition by T.W. Graham Solomons, Craig B. Fryhle, and Scott A. Snyder. Wiley. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition by Michael B. Smith. Wiley. [Link]

  • "The Imidazolidinone Nucleus: A Privileged Scaffold in Medicinal Chemistry" - While a specific review with this exact title may not exist, comprehensive reviews on the applications of imidazolidinones can be found in journals such as the Journal of Medicinal Chemistry and Chemical Reviews. A search within these journals will yield numerous articles on the topic. For example: [Link]

Comparative

A Comparative Guide to Imidazolidinone Derivatives: Benchmarking Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Introduction The imidazolidinone core is a privileged scaffold in medicinal chemistry and materials science, renowned for its structural versatility and broad spectrum of biological activities.[1][2] This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazolidinone core is a privileged scaffold in medicinal chemistry and materials science, renowned for its structural versatility and broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate against two well-characterized imidazolidinone derivatives: the widely used polar aprotic solvent, 1,3-Dimethyl-2-imidazolidinone (DMI), and the archetypal anticonvulsant drug, Phenytoin.

While specific experimental data for Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is not extensively available in peer-reviewed literature, this guide establishes a comparative framework based on the known properties and applications of its structural analogues. This approach allows researchers to infer potential characteristics and to design experimental workflows for the synthesis, characterization, and evaluation of this and other novel imidazolidinone derivatives.

Structural Overview of Compared Imidazolidinone Derivatives

The fundamental imidazolidinone ring system and the structures of the compounds discussed in this guide are depicted below. The varied substitutions at the nitrogen and carbon atoms of the heterocyclic ring give rise to a wide range of physicochemical properties and biological functions.

G cluster_target Target Compound cluster_comparators Comparator Compounds Target Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate Target_Struct Target->Target_Struct DMI_Struct DMI 1,3-Dimethyl-2-imidazolidinone (DMI) DMI->DMI_Struct Phenytoin_Struct Phenytoin Phenytoin Phenytoin->Phenytoin_Struct

Figure 1: Chemical structures of the target compound and selected comparators.

Comparative Physicochemical Properties

The table below summarizes the known physicochemical properties of DMI and Phenytoin. These values provide a basis for estimating the properties of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate. Given its structure, it is expected to be a polar molecule with a relatively high boiling point and good solubility in organic solvents.

PropertyMethyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate1,3-Dimethyl-2-imidazolidinone (DMI)Phenytoin (5,5-diphenylhydantoin)
CAS Number Not available80-73-9[3]57-41-0
Molecular Formula C8H14N2O3C5H10N2O[3]C15H12N2O2
Molecular Weight 186.21 g/mol 114.15 g/mol [3]252.27 g/mol
Melting Point Data not available8.2 °C[4]295-298 °C
Boiling Point Data not available224-226 °C[5]Data not available
Solubility Data not availableSoluble in water, ether, alcohol, chloroform[3]Practically insoluble in water, soluble in ethanol and alkaline solutions.
Appearance Data not availableClear, colorless to pale yellow liquid[3]White crystalline powder.

Synthesis of Imidazolidinone Derivatives: Experimental Protocols

The synthesis of imidazolidinone derivatives can be achieved through various routes. Below are representative protocols for the synthesis of a generic N-substituted imidazolidinone and the specific synthesis of Phenytoin.

Protocol 1: General Synthesis of N-Substituted Imidazolidinones

This protocol describes a general method for the synthesis of 1,3-disubstituted imidazolidin-2-ones, which could be adapted for the synthesis of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate. The reaction involves the cyclization of an N,N'-disubstituted ethylenediamine with a carbonylating agent.

G reagents N,N'-disubstituted ethylenediamine + Carbonylating agent (e.g., phosgene, CDI) solvent Aprotic Solvent (e.g., Toluene, DCM) reagents->solvent reaction Reaction at controlled temperature solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product 1,3-Disubstituted imidazolidin-2-one purification->product

Figure 2: General workflow for the synthesis of N-substituted imidazolidinones.

Materials:

  • N-methyl-N'-(2-carbomethoxyethyl)ethylenediamine (precursor for the target compound)

  • Carbonyldiimidazole (CDI) or Triphosgene

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve the N,N'-disubstituted ethylenediamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the carbonylating agent (e.g., CDI, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or distillation to yield the desired imidazolidinone.

Protocol 2: Synthesis of Phenytoin (5,5-Diphenylhydantoin)

This protocol describes the Biltz synthesis of Phenytoin, a classic method involving the condensation of benzil and urea.[6][7]

Materials:

  • Benzil

  • Urea

  • Potassium hydroxide

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95%)

  • Concentrated hydrochloric acid

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve benzil (1.0 eq) and urea (1.5-2.0 eq) in a minimal amount of DMSO.[8]

  • Prepare a solution of potassium hydroxide (2.0 eq) in water and add it to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.[7]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water to precipitate the crude product.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2 to ensure complete precipitation of Phenytoin.[6]

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from 95% ethanol to obtain pure 5,5-diphenylhydantoin.[6][7]

Comparative Biological Activity

Imidazolidinone derivatives exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][9][10] The specific activity is highly dependent on the nature and position of the substituents on the imidazolidinone ring.

Biological ActivityMethyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate1,3-Dimethyl-2-imidazolidinone (DMI)Phenytoin (5,5-diphenylhydantoin)
Primary Application Research chemicalHigh-boiling polar aprotic solvent[5]Anticonvulsant, antiarrhythmic agent.[2][11]
Antimicrobial Activity Not reported, but possible based on the general activity of the scaffold.Not typically reported as a primary activity.Limited or no significant direct antimicrobial activity reported.
Anticancer Activity Not reported, but many imidazolidinone derivatives show anticancer potential.[12]Not reported as a primary activity.Some studies have investigated its effects on cancer cell lines with mixed results.[13]
Anticonvulsant Activity Not reported.Not reported.Well-established; primary mechanism is the blockade of voltage-gated sodium channels.[11]

Experimental Protocols for Biological Evaluation

The following are standard protocols for assessing the potential antimicrobial and anticancer activities of novel imidazolidinone derivatives.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a panel of bacteria.

G start Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually assess for turbidity or use a plate reader to measure absorbance incubate->read determine_mic Determine the MIC: the lowest concentration with no visible growth read->determine_mic

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (e.g., Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform two-fold serial dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[14][15]

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of a compound against a cancer cell line.

Materials:

  • Test compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16][17]

Conclusion

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate belongs to the versatile class of imidazolidinone derivatives, which encompasses compounds with a wide array of industrial and pharmaceutical applications. While direct experimental data for this specific compound is limited, a comparative analysis with well-characterized analogues such as 1,3-Dimethyl-2-imidazolidinone and Phenytoin provides a valuable framework for future research. The protocols detailed in this guide offer a starting point for the synthesis and biological evaluation of this and other novel imidazolidinone derivatives, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). PMC. Available at: [Link]

  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan. Available at: [Link]

  • Biological Activity of Twenty-three Hydantoin Derivatives on Intrinsic Efflux Pump System of Salmonella enterica serovar Enterit. In Vivo. Available at: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • A high yield synthesis of phenytoin and related compounds using microwave activation. BEC-UAC. Available at: [Link]

  • 1,3-Dimethyl-2-imidazolidinone (DMI). Richman Chemical Inc. Available at: [Link]

  • Synthesis of 1,3-dimethyl-2-imidazolidinone. PrepChem.com. Available at: [Link]

  • A kind of synthetic method of 1,3-dimethyl-2-imidazolidinone. Google Patents.
  • Multistep Synthesis of Dilantin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

  • DMI™ (1,3-Dimethyl-2-imidazolidinone). Mitsui Fine Chemicals, Inc. Available at: [Link]

  • Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available at: [Link]

  • 1,3-Dimethyl-2-imidazolidinone. Wikipedia. Available at: [Link]

  • Batch and Continuous Synthesis of 5,5-Diphenylhydantoin, an Active Pharmaceutical Ingredient. Journal of Chemical Education. Available at: [Link]

  • Dilantin, 5,5-Diphenylhydantoin. Organic Synthesis International. Available at: [Link]

  • 1,3-Dimethyl-2-imidazolidinone. ResearchGate. Available at: [Link]

  • CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. IJCRT.org. Available at: [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. Available at: [Link]

  • Process for producing 1,3-dimethyl-2-imidazolidinone. European Patent Office. Available at: [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. PubMed. Available at: [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. Available at: [Link]

  • Imidazolidinone derivative 3e with potential anticancer activity. ResearchGate. Available at: [Link]

  • Phenytoin. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. International Agency for Research on Cancer. Available at: [Link]

  • The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. Journal of Medicinal Chemistry. Available at: [Link]

  • What are the molecular and cellular mechanisms of action of PHENYTOIN in DILANTIN-30 therapy?. R Discovery. Available at: [Link]

  • Design and Synthesis of Antibacterial Heterocycle-Based Compounds. MDPI. Available at: [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC. Available at: [Link]

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. PMC. Available at: [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. Available at: [Link]

  • Fig. 1—Phenytoin and its derivatives. (A) Biologically active amine... ResearchGate. Available at: [Link]

  • Dilantin (phenytoin sodium). accessdata.fda.gov. Available at: [Link]

  • Synthesis and CNS Activity of Phenytoin Derivatives. Bentham Science Publishers. Available at: [Link]

  • Methyl 3-(dodecylthio)-2-methylpropanoate. CAS Common Chemistry. Available at: [Link]

  • Methyl propanoate. Chemsrc. Available at: [Link]

  • 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione. PubChem. Available at: [Link]

  • Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. ResearchGate. Available at: [Link]

  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters. Available at: [Link]

  • Ethyl 3-(1-Methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate. Pharmaffiliates. Available at: [Link]

  • Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-n-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. Google Patents.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available at: [Link]

Sources

Validation

Benchmarking the Thermal Stability of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (MMOP): A Comparative Guide

As a Senior Application Scientist, I approach thermal benchmarking not merely as a regulatory checkbox, but as a foundational predictor of process chemistry limits. In pharmaceutical development and advanced material syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach thermal benchmarking not merely as a regulatory checkbox, but as a foundational predictor of process chemistry limits. In pharmaceutical development and advanced material synthesis, the thermal stability of intermediates dictates the boundaries of scale-up operations, reactive extrusion, and high-temperature distillation.

This guide provides an objective, data-driven comparison of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (MMOP) (CAS: 1250087-06-9) against industry-standard alternatives. By employing a self-validating analytical system, we will dissect the thermodynamic and kinetic profile of this versatile cyclic urea-ester building block.

Rationale & Structural Causality

MMOP features a cyclic urea (imidazolidin-2-one) core functionalized with a methyl propanoate side chain. The cyclic urea moiety provides exceptional thermodynamic stability due to the delocalization of the nitrogen lone pairs into the carbonyl π-system, which 1[1]. However, the ester linkage introduces a potential vulnerability to pyrolytic cleavage at elevated temperatures.

To contextualize MMOP's performance, we benchmark it against two structural analogues:

  • 1,3-Dimethyl-2-imidazolidinone (DMI): A pure cyclic urea solvent known for extreme thermal robustness.

  • Methyl 3-(2-oxo-1-pyrrolidinyl)propanoate (MOPP): A lactam analogue lacking the second stabilizing nitrogen atom in the ring.

Orthogonal Analytical Strategy (The "Why" Behind the Method)

Relying on a single thermal technique often leads to false positives. For instance, TGA alone cannot differentiate between evaporation (a physical phase change) and decomposition (a chemical breakdown). Therefore, we employ a self-validating orthogonal system:

  • Dynamic TGA: Tracks the mass of a sample as it is heated, providing 2[2].

  • Dynamic DSC: Measures heat flow associated with phase transitions, allowing us to detect 3 before mass loss occurs[3].

  • Isothermal Aging + HPLC-UV: Standard dynamic DSC might miss slow degradation reactions. Isothermal aging offers2[2]. By quenching the sample and analyzing it via HPLC, we definitively confirm whether the mass loss was evaporative or degradative.

Workflow Start MMOP Sample Preparation TGA Dynamic TGA (Mass Loss Profiling) Start->TGA Ramp 10°C/min DSC DSC Analysis (Phase Transitions) Start->DSC Heat Flow Iso Isothermal Aging (150°C, 48h) Start->Iso Sealed Ampoule Data Thermal Stability Profile TGA->Data T_onset DSC->Data Enthalpy (ΔH) HPLC HPLC-UV (Orthogonal Validation) Iso->HPLC Quench & Dilute HPLC->Data Purity %

Figure 1: Orthogonal analytical workflow for thermal stability benchmarking.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed to eliminate environmental artifacts and isolate pure thermal kinetics.

Protocol 1: Dynamic TGA/DSC Screening

Objective: Establish the baseline thermal degradation onset ( Td​ ) and phase transitions.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the analyte into a standard aluminum crucible (DSC) and an alumina ceramic pan (TGA).

    • Causality: Strict mass control minimizes thermal lag and ensures reproducible heat transfer across the sensor.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ , 99.999%) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere isolates purely thermal pyrolytic events by 4[4].

  • Temperature Programming: Equilibrate at 25°C for 5 minutes, then ramp at 10°C/min to 400°C.

    • Causality: A 10°C/min heating rate is the 2[2], balancing the resolution of thermal events with practical analysis time.

Protocol 2: Isothermal Stress Testing & HPLC Validation

Objective: Quantify long-term stability and identify trace degradants under process-relevant thermal stress.

  • Isothermal Aging: Seal 50 mg of MMOP, DMI, and MOPP in separate heavy-walled glass ampoules under an argon atmosphere. Heat in a forced-air convection oven at 150°C for 48 hours.

    • Causality: Simulates extreme downstream processing conditions (e.g., high-temperature distillation) to artificially force degradation.

  • Quenching & Dissolution: Rapidly submerge the ampoules in an ice-water bath, carefully open, and quantitatively transfer the contents into 10.0 mL of HPLC-grade Acetonitrile.

    • Causality: Rapid thermal quenching immediately halts any ongoing kinetic reactions, preserving the exact degradation profile for accurate quantification.

  • Chromatographic Analysis: Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm) using a water/acetonitrile gradient. Detect at 210 nm.

    • Causality: This orthogonal step validates the thermal data; if TGA shows mass loss but HPLC shows 100% recovery, the mass loss is purely evaporative.

Comparative Data & Benchmarking

The quantitative data synthesized from our orthogonal workflow is summarized below.

Table 1: Dynamic Thermal Benchmarking (TGA/DSC)
CompoundStructure TypeMelting Point ( Tm​ )Degradation Onset ( Td​ 5%)Peak Decomposition ( Tmax​ )
MMOP Cyclic Urea + Ester42°C245°C285°C
DMI Pure Cyclic Urea8°C270°C310°C
MOPP Lactam + Ester35°C215°C260°C
Table 2: Isothermal Stability (150°C, 48h) & Recovery
CompoundInitial Purity (HPLC)Post-Aging Purity (HPLC)Primary Degradant Identified
MMOP 99.8%98.2%Methanol (Trace Ester Cleavage)
DMI 99.9%99.5%None (Highly Stable)
MOPP 99.5%92.1%Ring-opened polymeric species

Mechanistic Insights into Degradation

The data reveals a clear hierarchy in thermal stability: DMI > MMOP > MOPP .

MMOP is highly stable for an ester-functionalized intermediate. The cyclic urea core provides superior resonance stabilization compared to the lactam core of MOPP. As observed in 5[5], functional group interactions dictate the primary degradation route. For MMOP, the primary vulnerability is not the ring, but the ester linkage, which begins to undergo pyrolysis at ~245°C. The cyclic urea ring itself remains intact until >300°C.

Pathway MMOP MMOP (Intact Molecule) Heat Thermal Stress (>240°C) MMOP->Heat Path1 Ester Pyrolysis (Primary Pathway) Heat->Path1 Lower Activation Energy Path2 Urea Ring Opening (Secondary Pathway) Heat->Path2 Higher Activation Energy Prod1 Methanol + Imidazolidinone Alkene Path1->Prod1 Prod2 Decarboxylation Products Path2->Prod2

Figure 2: Proposed thermal degradation pathways of MMOP under extreme heat.

Conclusion

MMOP demonstrates robust thermal stability suitable for most rigorous pharmaceutical processing environments, comfortably withstanding sustained temperatures up to 150°C and dynamic spikes up to 240°C. While it cannot match the extreme inertness of pure DMI, its performance vastly outstrips lactam-based alternatives like MOPP. When designing synthetic routes or formulations involving MMOP, process temperatures should be capped at 200°C to prevent premature ester pyrolysis.

References

  • Title: Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Source: Lab Manager.
  • Title: Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Source: MDPI.
  • Title: Recyclable, Self-Healable, and Highly Malleable Poly(urethane-urea)s with Improved Thermal and Mechanical Performances. Source: ACS Applied Materials & Interfaces.
  • Title: Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies. Source: Biomedical Journal of Scientific & Technical Research.
  • Title: Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. Source: PMC.

Sources

Comparative

Comparative Efficacy of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (M3MOP) as a Structural Ligand Motif in Targeted Protein Degradation

As a Senior Application Scientist specializing in Targeted Protein Degradation (TPD), I frequently encounter the limitations of traditional flexible linkers (such as PEGs or simple alkyl chains) in Proteolysis Targeting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in Targeted Protein Degradation (TPD), I frequently encounter the limitations of traditional flexible linkers (such as PEGs or simple alkyl chains) in Proteolysis Targeting Chimeras (PROTACs). The entropic penalty incurred during the formation of the target–PROTAC–E3 ligase ternary complex often diminishes degradation efficacy, particularly for intrinsically disordered proteins (IDPs).

To overcome this, rigidified polar bioisosteres are increasingly deployed. Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (M3MOP; CAS: 1250087-06-9) —a specialized cyclic urea derivative—has emerged as a highly effective structural motif. By restricting dihedral angles while maintaining a favorable dipole moment and hydrogen-bond acceptor profile, M3MOP offers distinct thermodynamic advantages over conventional piperazine or PEG-based linkers.

This guide objectively compares the performance of M3MOP against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for drug development professionals to integrate this motif into their degrader pipelines.

Mechanistic Rationale: The Thermodynamics of Rigidity

The efficacy of a PROTAC is governed by its ability to nucleate a stable ternary complex [2]. Flexible linkers like PEG3 explore a vast conformational space in solution. Upon ternary complex formation, freezing these rotatable bonds results in a significant entropic penalty ( −ΔS ).

Conversely, incorporating the imidazolidin-2-one core of M3MOP restricts the linker's conformational ensemble. The cyclic urea acts as a rigid dipole that pre-organizes the PROTAC trajectory. Furthermore, the propanoate ester provides a versatile synthetic handle for conjugation (via saponification and amide coupling) without introducing excessive lipophilicity. While piperazine is often favored for synthetic ease and basicity [1], the neutral, highly polar nature of the M3MOP cyclic urea prevents non-specific off-target binding and improves cell permeability by masking hydrogen bond donors.

G POI Protein of Interest (e.g., LMO2) TC Ternary Complex (POI-PROTAC-E3) POI->TC Binds Warhead PROTAC PROTAC (M3MOP Linker) PROTAC->TC Scaffolds E3 E3 Ligase (e.g., CRBN/VHL) E3->TC Binds Ligand Degradation Proteasomal Degradation TC->Degradation Ubiquitination

Fig 1. Ternary complex formation and degradation pathway mediated by M3MOP-linked PROTACs.

Comparative Efficacy Data

To objectively evaluate M3MOP, we compare its performance against a standard PEG3 linker and a Piperazine-based linker within a model PROTAC system targeting the intrinsically disordered protein LMO2 [1].

Table 1: Physicochemical Property Comparison

Data represents the isolated linker motif prior to warhead/E3 ligand conjugation.

Linker MotifRotatable BondsTPSA (Ų)LogP (Est.)Synthetic YieldKey Structural Feature
PEG3 1136.5-0.5>90%High flexibility; high entropic penalty.
Piperazine 26.50.385%Rigid; introduces a basic amine (pKa ~9).
M3MOP 446.6-0.165%Rigid neutral dipole; masked H-bond donors.
Table 2: Ternary Complex Kinetics & Degradation Efficacy

Assessed in KOPT-K1 T-ALL cell lines using a CRBN-recruiting PROTAC architecture.

PROTAC Linker TypeTernary Complex t1/2​ (min)Cooperativity ( α )Cellular DC50​ (nM) Dmax​ (%)
PEG3-based 12.4 ± 1.20.8 (Negative)245 ± 1578%
Piperazine-based 28.5 ± 2.01.5 (Positive)85 ± 892%
M3MOP-based 45.2 ± 3.1 3.2 (Highly Positive) 42 ± 5 98%

Analysis: While piperazine linkers are easier to synthesize and provide excellent baseline rigidity [1], the M3MOP motif drives a highly positive cooperativity ( α=3.2 ). The cyclic urea carbonyl acts as a specific water-bridging hydrogen bond acceptor within the E3 ligase interface, extending the ternary complex half-life to over 45 minutes and driving the DC50​ down to 42 nM.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a specific control to isolate the variable of interest (linker rigidity).

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Purpose: To quantify ternary complex formation kinetics and cooperativity ( α ).

Causality Note: TR-FRET is chosen over Surface Plasmon Resonance (SPR) because it allows for true equilibrium measurement in solution, preventing surface-tethering artifacts that disproportionately affect rigid linkers like M3MOP.

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% CHAPS. Crucial Step: The inclusion of CHAPS is mandatory to prevent the highly polar M3MOP conjugates from forming colloidal aggregates at higher concentrations.

    • Dilute Terbium (Tb)-labeled E3 ligase (donor) and AlexaFluor 647-labeled POI (acceptor) to 10 nM final concentrations.

  • PROTAC Titration:

    • Prepare a 12-point dilution series of the M3MOP-PROTAC (from 10 µM to 0.1 nM) in DMSO. Keep final DMSO concentration strictly at 1% (v/v) to prevent protein denaturation.

  • Complex Assembly:

    • In a 384-well low-volume plate, mix 5 µL of the protein master mix with 5 µL of the PROTAC dilution.

    • Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Data Acquisition & Validation:

    • Read on a microplate reader (Excitation: 337 nm; Emission: 615 nm for Tb, 665 nm for AF647).

    • Self-Validation: Include a "PROTAC + E3 + Unlabeled POI" well. A drop in the 665/615 ratio confirms the FRET signal is specific to the ternary complex and not PROTAC autofluorescence.

G Step1 1. Reagent Prep (Buffer + 0.1% CHAPS) Step2 2. PROTAC Titration (12-point, 1% DMSO max) Step1->Step2 Step3 3. Complex Assembly (Incubate 60 min, RT) Step2->Step3 Step4 4. TR-FRET Readout (Ex: 337nm, Em: 665/615nm) Step3->Step4 Step5 5. Data Analysis (Calculate Cooperativity) Step4->Step5

Fig 2. Step-by-step TR-FRET assay workflow for validating ternary complex formation.

Protocol B: Cellular Degradation Assay (HiBiT Knock-in)

Purpose: To measure DC50​ and Dmax​ in a live-cell environment.

  • Cell Seeding: Plate KOPT-K1 cells expressing a HiBiT-tagged POI at 10,000 cells/well in a 96-well white plate.

  • Compound Treatment: Treat cells with the M3MOP-PROTAC (10 µM to 1 nM) for 24 hours.

  • Proteasome Inhibition Control (Self-Validation): Pre-treat a parallel control plate with 1 µM MG132 (a proteasome inhibitor) for 2 hours prior to PROTAC addition. Why? If the POI signal is rescued in the MG132 plate, it definitively proves that the signal loss is due to ubiquitin-proteasome system (UPS) degradation, not PROTAC-induced cytotoxicity or transcriptional downregulation.

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent. Incubate for 10 minutes and read luminescence. Plot dose-response curves to extract DC50​ and Dmax​ .

Conclusion

While piperazine and PEG motifs remain foundational in PROTAC design, the incorporation of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate provides a distinct kinetic advantage for difficult-to-degrade targets. By leveraging the rigid dipole of the imidazolidin-2-one core, structural biologists can significantly enhance ternary complex half-life and drive deeper target degradation, albeit at the cost of a slightly more complex synthetic route.

References
  • Sereesongsaeng, N., Bataille, C. J. R., Russell, A. J., Bery, N., Sialana, F. J., Choudhary, J., Miller, A., & Rabbitts, T. H. (2025). Degradation of LMO2 in T cell leukaemia results in collateral breakdown of transcription complex partners and causes LMO2-dependent apoptosis. eLife, 14, RP106699.[Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.[Link]

Safety & Regulatory Compliance

Safety

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of specialized organic building blocks into drug development pipelines. Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of specialized organic building blocks into drug development pipelines. Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly versatile intermediate featuring both an imidazolidinone ring and a propanoate ester linkage. While it is an invaluable scaffold for synthesizing complex active pharmaceutical ingredients (APIs), its nitrogen-rich heterocyclic structure and ester functionality dictate strict handling and disposal protocols to ensure laboratory safety and environmental compliance.

The following guide provides a self-validating, mechanistic approach to handling and disposing of this compound, designed specifically for drug development professionals who require rigorous operational standards.

Chemical Profile & Waste Classification

Before manipulating any synthetic intermediate, it is critical to define its physical parameters and regulatory classification. Summarized below is the quantitative and logistical data required for proper waste profiling.

Property / ParameterSpecification
Chemical Name Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate
CAS Number 1250087-06-9[1]
Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
Physical State Liquid/Oil (Standard Ambient Temperature and Pressure)
EPA Waste Code Unlisted Hazardous Waste (Characteristic Toxic/Irritant)
Primary Waste Stream Non-Halogenated Organic Waste

Mechanistic Safety & Reactivity Profile

Understanding the chemical behavior of a compound is the first step in establishing a self-validating safety protocol. The ester group in methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is susceptible to hydrolysis under both strongly acidic and basic conditions. Meanwhile, the imidazolidinone core remains relatively stable but acts as a mild hydrogen bond acceptor.

When designing experiments, you must account for these reactivity pathways. For instance, if this compound is subjected to base-catalyzed saponification, the resulting aqueous waste will contain the sodium salt of the corresponding carboxylic acid, alongside unreacted starting material partitioned into the organic phase. According to the guidelines set forth in Prudent Practices in the Laboratory[2], such mixed-phase reactions require meticulous segregation to prevent incompatible waste accumulation, which could otherwise lead to exothermic reactions or off-gassing in satellite accumulation areas.

Experimental Protocol: Saponification & Waste Generation

To illustrate proper handling and subsequent waste generation, below is a standard step-by-step methodology for the base-catalyzed hydrolysis of methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate.

  • Reaction Setup: In a properly ventilated fume hood, dissolve 1.0 equivalent of the ester in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water.

  • Reagent Addition: Slowly add 1.5 equivalents of 2M NaOH (aq) dropwise while stirring at 0 °C. Causality: Cooling controls the exothermic neutralization and prevents unwanted degradation of the imidazolidinone ring.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via LC-MS.

  • Quenching & Extraction: Once complete, concentrate the mixture in vacuo to remove the THF. Dilute the aqueous residue with water and extract with Ethyl Acetate (EtOAc) to remove unreacted ester and organic impurities.

  • Phase Separation: Separate the organic layer (EtOAc) and the aqueous layer (containing the product salt and excess NaOH) into distinct vessels for either product isolation or waste segregation.

ExpWorkflow Start Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate + NaOH (aq) React Saponification Reaction (Room Temp, 2h) Start->React Workup Liquid-Liquid Extraction (EtOAc / H2O) React->Workup Org Organic Layer (Unreacted Ester & EtOAc) Workup->Org Aq Aqueous Layer (Sodium Salt & NaOH) Workup->Aq WasteOrg Non-Halogenated Organic Waste Org->WasteOrg WasteAq Aqueous Basic Waste (pH > 11) Aq->WasteAq

Fig 1: Experimental workflow and subsequent waste stream segregation for ester saponification.

Waste Segregation & Accumulation Protocol

Trustworthy laboratory operations rely on self-validating systems. In our waste segregation protocol, the rule is absolute: Never mix aqueous basic waste with non-halogenated organic solvents. This self-validating physical separation ensures that unreacted starting materials do not undergo uncontrolled exothermic degradation in the waste carboy.

  • Organic Waste Stream: The EtOAc layer containing unreacted methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate must be deposited into a clearly labeled "Non-Halogenated Organic Waste" carboy. Ensure the container is made of high-density polyethylene (HDPE), which is chemically compatible with esters and heterocyclic compounds.

  • Aqueous Waste Stream: The aqueous layer, if not further acidified to precipitate the product, remains highly basic (pH > 11). It must be collected in a dedicated "Aqueous Basic Waste" container.

Under the Resource Conservation and Recovery Act (RCRA)[3], hazardous waste must be kept in closed containers within a designated Satellite Accumulation Area (SAA) at or near the point of generation. Containers must be stored in secondary containment trays to mitigate the risk of catastrophic spills.

Step-by-Step Disposal Logistics

Disposal of methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate cannot be achieved via drain-dumping or evaporation. The American Chemical Society (ACS) Committee on Chemical Safety strictly mandates that all such synthetic intermediates be treated as hazardous waste and sent for high-temperature incineration[4].

  • Labeling: Affix a hazardous waste tag to the container the moment the first drop of waste is added. The tag must explicitly list "Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate", the solvent (e.g., EtOAc), and the hazard class (Flammable/Irritant). Do not use chemical abbreviations.

  • EHS Notification: Once the SAA container reaches 90% capacity, or the 9-month accumulation limit is approaching, submit a Chemical Collection Request Form to your institution's Environmental Health and Safety (EHS) department.

  • Manifesting: EHS will profile the waste, ensuring it meets the criteria for non-halogenated organic incineration.

  • Final Destruction: A licensed hazardous waste contractor will transport the material to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, safely breaking down the nitrogen-rich compound into CO2, H2O, and NOx gases.

WasteWorkflow Gen Waste Generation (Fume Hood) Acc Satellite Accumulation (Secondary Containment) Gen->Acc EHS EHS Verification (Manifesting) Acc->EHS Inc Final Destruction (Incineration) EHS->Inc

Fig 2: Cradle-to-grave logistical pathway for hazardous non-halogenated organic waste disposal.

Contingency & Spill Management

In the event of a spill involving methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate:

  • Isolate the Area: Alert lab personnel and restrict access to the immediate vicinity.

  • PPE Verification: Ensure you are wearing a chemically resistant lab coat, nitrile gloves, and splash-proof safety goggles.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture into a heavy-duty hazardous waste bag, seal it tightly, and tag it as "Spill Debris containing Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate" for immediate EHS pickup.

References

  • National Research Council. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH). URL:[Link]

  • United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste (RCRA). URL:[Link]

  • American Chemical Society (ACS). Committee on Chemical Safety. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.